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  • Product: 4-Benzyl-6-chloro-o-cresol
  • CAS: 65053-91-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Benzyl-6-chloro-o-cresol (Chlorophene)

Executive Summary Molecule: 4-Benzyl-6-chloro-o-cresol (CAS: 120-32-1) Common Name: Chlorophene Class: Halogenated Phenol / Antimicrobial Agent This technical guide details the optimized synthesis pathway for 4-benzyl-6-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 4-Benzyl-6-chloro-o-cresol (CAS: 120-32-1) Common Name: Chlorophene Class: Halogenated Phenol / Antimicrobial Agent

This technical guide details the optimized synthesis pathway for 4-benzyl-6-chloro-o-cresol, a critical active pharmaceutical ingredient (API) and antimicrobial agent. The pathway prioritizes regioselectivity and process safety, utilizing a two-stage workflow: Friedel-Crafts alkylation followed by selective electrophilic chlorination .

Unlike general textbook descriptions, this guide focuses on the process chemistry required to minimize isomer impurities (specifically the ortho-benzyl isomer) and manage the exothermic nature of chlorination using sulfuryl chloride (


) rather than elemental chlorine gas.

Part 1: Retrosynthetic Analysis & Pathway Logic

To achieve high purity, the synthesis is designed backwards from the target molecule's steric and electronic properties.

  • The Target: The molecule is a phenol with substituents at the 2, 4, and 6 positions.[1]

  • Disconnection 1 (C-Cl Bond): The chlorine atom is at the 6-position (ortho to the hydroxyl group). The hydroxyl group is a strong ortho/para director.[2] Since the 4-position is occupied by a benzyl group and the 2-position by a methyl group, the 6-position is the only highly activated site remaining. This implies chlorination should be the final step .

  • Disconnection 2 (C-C Bond): The benzyl group is at the 4-position (para to hydroxyl). Friedel-Crafts alkylation of o-cresol (2-methylphenol) directs primarily to the para position (4-position) due to steric hindrance at the remaining ortho position (6-position).

Pathway Visualization (DOT)

Retrosynthesis Figure 1: Retrosynthetic Disconnection of Chlorophene Target Target: 4-Benzyl-6-chloro-o-cresol Inter Intermediate: 4-Benzyl-o-cresol (4-Benzyl-2-methylphenol) Inter->Target Selective Chlorination (Electrophilic Aromatic Substitution) Start Starting Material: o-Cresol (2-Methylphenol) Start->Inter Friedel-Crafts Alkylation (Para-selective) Reagent1 Reagent: Benzyl Chloride (+ Lewis Acid) Reagent1->Inter Reagent2 Reagent: Sulfuryl Chloride (SO2Cl2) Reagent2->Target

Figure 1: The synthesis strategy relies on the natural directing effects of the hydroxyl group to install the benzyl and chloro groups sequentially.

Part 2: Stage 1 - Synthesis of 4-Benzyl-o-cresol

The first challenge is installing the benzyl group at the 4-position while avoiding poly-benzylation or substitution at the 6-position.

Reaction Scheme


Mechanism & Causality

This is a Friedel-Crafts Alkylation .[2]

  • Catalyst Selection: While Aluminum Chloride (

    
    ) is the classic Lewis acid, it is often too aggressive, leading to di-benzylated byproducts. Zinc Chloride (
    
    
    
    )
    is preferred here as a milder Lewis acid, enhancing selectivity for the mono-substituted product.
  • Regioselectivity: The methyl group at position 2 creates steric bulk, discouraging attack at position 6 (the other ortho site). The para position (4) is sterically accessible and electronically activated by the hydroxyl group.

Experimental Protocol
  • Setup: A 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. The condenser outlet must be connected to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

  • Charging: Charge o-cresol (1.2 equivalents) and anhydrous

    
     (0.05 equivalents) .
    
    • Note: Excess o-cresol acts as a solvent and minimizes the formation of poly-benzylated impurities.

  • Heating: Heat the mixture to 100°C .

  • Addition: Add Benzyl Chloride (1.0 equivalent) dropwise over 2–3 hours.

    • Critical Parameter: The reaction is endothermic initially but evolves heat. Maintain temperature between 110°C–130°C to drive HCl evolution.

  • Post-Reaction: Stir at 130°C for an additional 2 hours until HCl evolution ceases.

  • Workup:

    • Cool to 60°C.

    • Wash with dilute HCl (to remove Zn salts) followed by water.

    • Purification: Fractional distillation under high vacuum (1-5 mmHg). Unreacted o-cresol distills first, followed by the product 4-benzyl-o-cresol (bp ~180-185°C at 5 mmHg) .

Yield Expectation: 75–85%

Part 3: Stage 2 - Selective Chlorination[3]

The second stage introduces the chlorine atom.[3] Using elemental chlorine (


) gas is difficult to control on a laboratory scale and often leads to over-chlorination or oxidation (quinones). Sulfuryl Chloride (

)
is the superior reagent for liquid-phase, stoichiometric control.
Reaction Scheme


Mechanism & Causality
  • Reagent Choice (

    
    ):  It dissociates into 
    
    
    
    and
    
    
    in situ but allows for precise dosing. It is less oxidizing than pure chlorine gas.
  • Regiochemistry: The starting material has only one open position that is highly activated: Position 6 (ortho to OH). Position 3 and 5 are meta to the OH and are deactivated. Therefore, no catalyst is strictly necessary, though trace iodine or iron can accelerate the reaction.

Experimental Protocol
  • Setup: 3-neck flask with stirrer, dropping funnel, and thermometer. Connect to a dual scrubber (for

    
     and 
    
    
    
    ).
  • Solvent System: Dissolve 4-benzyl-o-cresol (1.0 eq) in a non-polar solvent such as Toluene or Dichloromethane (DCM) .

    • Note: Toluene is preferred for industrial scalability; DCM is preferred for lab scale due to ease of removal.

  • Conditioning: Adjust temperature to 20°C–25°C .

  • Addition: Add Sulfuryl Chloride (1.05 eq) dropwise.

    • Critical Parameter: The reaction is exothermic. Do not allow temperature to exceed 35°C during addition to prevent side-chain chlorination (benzylic chlorination).

  • Completion: After addition, slowly warm the mixture to 45°C for 1 hour to drive off dissolved gases (

    
    , 
    
    
    
    ).
  • Workup:

    • Wash the organic layer with water, then 5% Sodium Bicarbonate (

      
      ) to remove acid traces.
      
    • Dry over Sodium Sulfate (

      
      ) and evaporate the solvent.[4][5]
      
  • Crystallization: Recrystallize the crude solid from Petroleum Ether or n-Heptane .

Yield Expectation: 85–92%

Part 4: Process Data & Characterization

Quantitative Summary
ParameterStage 1 (Benzylation)Stage 2 (Chlorination)
Limiting Reagent Benzyl Chloride4-Benzyl-o-cresol
Reagent Ratio 1.2 : 1.0 (Cresol:BnCl)1.0 : 1.05 (Substrate:SO2Cl2)
Catalyst

(Lewis Acid)
None (or trace

)
Temperature 110°C - 130°C20°C - 45°C
Key Byproduct Poly-benzylated phenols2,6-dichloro isomer (if excess reagent)
Purification Vacuum DistillationRecrystallization (Heptane)
Analytical Validation (Expected Data)

To validate the synthesis, the following spectral signatures confirm the structure:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, CH3 -Ar)
      
    • 
       3.90 (s, 2H, Ar-CH2 -Ph)
      
    • 
       5.20 (s, 1H, OH , exchangeable)
      
    • 
       6.90 (d, 1H, Ar-H at pos 3)
      
    • 
       7.05 (d, 1H, Ar-H at pos 5)
      
    • 
       7.15–7.35 (m, 5H, Benzyl  aromatic protons)
      
    • Key Diagnostic: The aromatic region of the phenol ring will show two doublets (meta-coupling) or singlets depending on resolution, confirming the 1,2,4,6-substitution pattern.

Part 5: Process Workflow Diagram

Workflow cluster_0 Stage 1: Benzylation cluster_1 Stage 2: Chlorination Step1 Mix o-Cresol + ZnCl2 Heat to 100°C Step2 Add Benzyl Chloride (Dropwise, 110-130°C) Step1->Step2 Initiation Step3 Vacuum Distillation (Isolate 4-benzyl-o-cresol) Step2->Step3 Workup Step4 Dissolve in Toluene Cool to 20°C Step3->Step4 Transfer Intermediate Step5 Add SO2Cl2 (Control Exotherm <35°C) Step4->Step5 Reaction Step6 Recrystallization (Petroleum Ether) Step5->Step6 Purification Final Final Product: 4-Benzyl-6-chloro-o-cresol (>98% Purity) Step6->Final

Figure 2: Step-by-step process flow from raw materials to purified API.

Part 6: Safety & Regulatory Considerations

  • Sulfuryl Chloride Handling: Reacts violently with water. Must be handled in a fume hood. It releases

    
     and 
    
    
    
    , which are toxic and corrosive. Scrubbers containing dilute NaOH are mandatory.
  • Benzyl Chloride: A potent lachrymator and alkylating agent. Avoid inhalation and skin contact.

  • Waste Disposal: Aqueous waste from Stage 1 contains Zinc salts, which are toxic to aquatic life and must be segregated for heavy metal disposal.

References

  • Sah, P. P. T., & Anderson, H. H. (1941). Synthesis of 4-benzyl-6-chloro-o-cresol. Journal of the American Chemical Society, 63(11), 3164–3165. Link

  • Beman, F. L. (1956). Process for the preparation of 4-benzyl-6-chloro-o-cresol. U.S. Patent No.[1][6][7] 2,759,026. Washington, DC: U.S. Patent and Trademark Office. Link

  • Smith, K., Hegazy, A. S., & El-Hiti, G. A. (2015).[8] Para-selective chlorination of cresols and m-xylenol using sulfuryl chloride. ResearchGate / Cardiff University. Link

  • BenchChem. (2025).[9] Industrial Synthesis of Chlorinated Phenols and Friedel-Crafts Protocols. Link

Sources

Exploratory

4-Benzyl-6-chloro-o-cresol molecular structure

An In-depth Technical Guide to 4-Benzyl-6-chloro-o-cresol: Molecular Structure, Synthesis, and Characterization Abstract This technical guide provides a comprehensive overview of 4-Benzyl-6-chloro-o-cresol, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Benzyl-6-chloro-o-cresol: Molecular Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of 4-Benzyl-6-chloro-o-cresol, a substituted phenolic compound with potential applications in chemical synthesis and drug development. The document details its molecular structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it addresses critical safety, handling, and storage considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Introduction

4-Benzyl-6-chloro-o-cresol, systematically named 4-benzyl-2-chloro-6-methylphenol, is a poly-substituted aromatic compound belonging to the cresol family. Its structure is characterized by a phenol ring substituted with a benzyl group, a chlorine atom, and a methyl group. The unique arrangement of these functional groups—an electron-donating methyl group, an electron-withdrawing chlorine atom, a bulky benzyl group, and a reactive hydroxyl group—imparts a distinct set of chemical properties that make it a molecule of interest for synthetic and medicinal chemists. The presence of multiple reactive sites offers opportunities for further functionalization, positioning it as a versatile intermediate in the synthesis of more complex molecules, including potential agrochemicals and pharmaceutical agents.[1][2] This guide serves as a foundational resource for the scientific community, offering detailed insights into the molecular architecture and practical methodologies associated with 4-Benzyl-6-chloro-o-cresol.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-Benzyl-6-chloro-o-cresol is fundamental to its reactivity and potential applications. The core is a cresol (methylphenol) unit, with substituents at positions 4 and 6 of the aromatic ring.

  • o-Cresol Core : The base structure is 2-methylphenol (o-cresol).

  • Chloro Group : A chlorine atom is located at position 6 (ortho to the hydroxyl group and meta to the methyl group). This electron-withdrawing group increases the acidity of the phenolic proton.

  • Benzyl Group : A benzyl group (a phenylmethyl group) is attached at position 4 (para to the hydroxyl group). This non-polar, sterically demanding group influences the molecule's solubility and how it interacts with biological targets.

The IUPAC name for this compound is 4-benzyl-2-chloro-6-methylphenol.[3]

Caption: 2D molecular structure of 4-Benzyl-6-chloro-o-cresol.

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties for 4-Benzyl-6-chloro-o-cresol, which are essential for predicting its behavior in various experimental settings.

PropertyValueReference
Molecular Formula C₁₄H₁₃ClO[4][5][6]
Molecular Weight 232.70 g/mol [3]
IUPAC Name 4-benzyl-2-chloro-6-methylphenol[3]
CAS Number 65053-91-0[3]
XLogP3-AA 4.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 2[3]
Exact Mass 232.0654927 Da[3]
SMILES CC1=CC(=CC(=C1O)Cl)CC2=CC=CC=C2[5]

Synthesis and Purification

A plausible and efficient synthetic route to 4-Benzyl-6-chloro-o-cresol involves the selective chlorination of 4-benzyl-o-cresol. This approach is based on established methods for the chlorination of substituted phenols.[7] The starting material, 4-benzyl-o-cresol, can be synthesized via the Friedel-Crafts benzylation of o-cresol.[2]

Experimental Protocol: Synthesis of 4-Benzyl-6-chloro-o-cresol

This protocol details the direct chlorination of 4-benzyl-o-cresol using sulfuryl chloride.

Causality Behind Experimental Choices:

  • Reagent Choice : Sulfuryl chloride (SO₂Cl₂) is selected as the chlorinating agent due to its high reactivity and selectivity for the ortho-position of the hydroxyl group in phenols, which is activated by the electron-donating hydroxyl and methyl groups.[7]

  • Catalyst : A secondary amine catalyst (e.g., diethylamine) is used to facilitate the reaction, likely by forming a more reactive chlorinating species or by activating the phenol substrate.[1]

  • Solvent : Anhydrous toluene is used as the solvent because it is inert under the reaction conditions and effectively dissolves the starting material.

  • Temperature Control : The reaction is heated to ensure a reasonable reaction rate, but the temperature is controlled to prevent unwanted side reactions or over-chlorination.

Step-by-Step Methodology:

  • Reaction Setup :

    • In a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-benzyl-o-cresol (1.0 equivalent) in anhydrous toluene.

    • Add a catalytic amount of diethylamine (~0.01 equivalents) to the stirred solution.

  • Addition of Chlorinating Agent :

    • While stirring vigorously, add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel at room temperature. An exothermic reaction may be observed; maintain control with an ice bath if necessary.

  • Reaction Conditions :

    • After the addition is complete, heat the reaction mixture to 60-65°C.

    • Maintain this temperature for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup :

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Purification :

    • Wash the organic layer sequentially with 5% hydrochloric acid (HCl) and then with brine (saturated aqueous NaCl solution).[1]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 4-Benzyl-6-chloro-o-cresol.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 4-benzyl-o-cresol and catalyst in Toluene Start->Dissolve Add Reagent Add Sulfuryl Chloride (SO₂Cl₂) dropwise Dissolve->Add Reagent Heat Heat reaction mixture to 60-65°C for 2-4h Add Reagent->Heat Monitor Monitor reaction (TLC/GC) Heat->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Separate organic layer Quench->Extract Wash Wash with HCl and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate solvent Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis and purification of 4-Benzyl-6-chloro-o-cresol.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of the synthesized 4-Benzyl-6-chloro-o-cresol, a combination of spectroscopic and chromatographic techniques is essential.

Expected Analytical Data
Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to the benzylic protons (singlet, ~3.9 ppm), aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm), the two aromatic protons on the cresol ring (two singlets or doublets), the methyl protons (singlet, ~2.2 ppm), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the benzylic carbon, carbons of the benzyl group, and the six distinct carbons of the substituted cresol ring.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the calculated exact mass (232.0655), along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.
HPLC/GC-MS A single major peak indicating high purity. The retention time will be specific to the column and method used.
Protocol: HPLC Analysis for Purity Assessment

This protocol provides a standard method for determining the purity of the final product.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of the synthesized 4-Benzyl-6-chloro-o-cresol.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Instrument : High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Column : A C18 reverse-phase column is typically suitable for this type of aromatic compound.

    • Mobile Phase : A gradient of water and acetonitrile (or methanol), both containing 0.1% formic acid, is often effective.

    • Detection : UV detection at a wavelength where the compound shows maximum absorbance (e.g., ~270-280 nm).

    • Injection Volume : 10-20 µL.

  • Data Analysis :

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the sample by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

Handling, Storage, and Safety

As a chlorinated phenolic compound, 4-Benzyl-6-chloro-o-cresol should be handled with care, following standard laboratory safety procedures. While specific toxicity data is not available, information from related compounds like o-cresol and other chlorinated phenols suggests that it may be toxic if swallowed or in contact with skin, and may cause skin and eye irritation or burns.[8][9]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Work in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Handling : Avoid contact with skin and eyes. Do not inhale dust or vapors. Wash hands thoroughly after handling.[8]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal : Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[11]

G cluster_safety Key Safety Precautions PPE Wear Appropriate PPE: - Lab Coat - Safety Goggles - Nitrile Gloves Handling Avoid contact with skin and eyes. Avoid inhalation. PPE->Handling Ventilation Work in a Fume Hood Ventilation->Handling Storage Store in a cool, dry, well-ventilated area. Disposal Dispose according to local regulations. Storage->Disposal

Caption: A summary of essential safety protocols for handling 4-Benzyl-6-chloro-o-cresol.

Potential Applications and Future Research

The molecular structure of 4-Benzyl-6-chloro-o-cresol suggests several potential areas of application and research:

  • Intermediate in Agrochemicals : Substituted phenols are common precursors in the synthesis of herbicides and pesticides.[1][12] The title compound could serve as a valuable building block for novel agrochemicals.

  • Pharmaceutical Scaffolding : The phenolic scaffold is prevalent in many biologically active molecules. The unique substitution pattern of 4-Benzyl-6-chloro-o-cresol could be exploited in medicinal chemistry to develop new therapeutic agents. Its structural similarity to antimicrobial agents like chlorocresol suggests it may possess antibacterial or antifungal properties.[13]

  • Antioxidant Properties : Benzylated phenols are known to be effective antioxidants.[2] Future research could evaluate the antioxidant capacity of this compound and its derivatives.

Further research is warranted to explore the biological activity of 4-Benzyl-6-chloro-o-cresol and to utilize it as a versatile intermediate in organic synthesis.

References

  • 4-BENZYL-6-CHLORO-O-CRESOL. (n.d.). Gsrs. Retrieved February 22, 2026, from [Link]

  • 4-benzyl-6-chloro-o-cresol (C14H13ClO). (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • 4-BENZYL-6-CHLORO-O-CRESOL. (n.d.). Inxight Drugs. Retrieved February 22, 2026, from [Link]

  • Safety Data Sheet o-Cresol. (2025, October 28). Sasol.
  • Safety Data Sheet. (2025, May 1). Thermo Fisher Scientific.
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][4][8]diazepines. (2001, July 31). MDPI. Retrieved February 22, 2026, from [Link]

  • SAFETY DATA SHEET O-CRESOL, HIGH PURITY. (2019, September 23). Spectrum Chemical.
  • SAFETY DATA SHEET. (2024, October 24). Merck Millipore.
  • 2-Chloro-6-methyl-4-(phenylmethyl)phenol. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • DECOS and SCG Basis for an Occupational Standard. Cresols (o-, m-, p-). (n.d.). INCHEM. Retrieved February 22, 2026, from [Link]

  • o-Cresol. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]

  • Chlorocresol. (n.d.). BHM Chemicals. Retrieved February 22, 2026, from [Link]

  • ANALYTICAL METHODS. (n.d.). In Toxicological Profile for Cresols. NCBI Bookshelf. Retrieved February 22, 2026, from [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection.
  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl)-4-(4-R-styryl)-2,3-dihydropyrazolo[3,4-b][4][8]diazepines. (2025, November 26). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of 4-chloro-o-cresol. (n.d.). PrepChem.com. Retrieved February 22, 2026, from [Link]

  • Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model. (n.d.). Bangladesh Journals Online. Retrieved February 22, 2026, from [Link]

  • o-Cresol SAFETY D
  • UPLC-MS/MS quantitation of o-Cresol in hydrolyzed human urine to assess toluene exposure. (n.d.). PhareSST. Retrieved February 22, 2026, from [Link]

Sources

Foundational

Technical Guide: Biological Activity Screening of 4-Benzyl-6-chloro-o-cresol

The following technical guide details the biological activity screening of 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0), a halogenated phenolic compound with significant potential as a broad-spectrum antimicrobial agent....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity screening of 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0), a halogenated phenolic compound with significant potential as a broad-spectrum antimicrobial agent.

This guide is structured to provide a rigorous, self-validating screening workflow, moving from physicochemical characterization to advanced mechanistic studies and safety profiling.

Executive Summary & Chemical Identity

4-Benzyl-6-chloro-o-cresol (IUPAC: 2-chloro-6-methyl-4-(phenylmethyl)phenol) is a lipophilic, halogenated phenol derivative. Structurally, it integrates the biocidal potency of chlorophenols with the lipophilicity of benzyl substituents, positioning it as a potent candidate for disinfection, preservation, and antiseptic applications.

The screening strategy outlined below addresses the compound's anticipated mechanism of action (membrane disruption) while critically evaluating its safety profile, particularly regarding potential endocrine disruption—a known risk factor for halogenated benzylphenols.

Physicochemical Profile (Target Parameters)

Before biological testing, the compound's solubility and stability must be established to ensure assay validity.

ParameterValue / DescriptorRelevance to Screening
CAS Registry 65053-91-0 Unique Identifier for sourcing and regulatory checks.
Molecular Formula C₁₄H₁₃ClOMW: 232.71 g/mol .
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; requires DMSO/Ethanol for stock solutions.
pKa ~9.5 - 10.0Weakly acidic; activity is pH-dependent (non-ionized form is more active).
Physical State Solid / CrystallinePurity verification (>98%) via HPLC is mandatory before screening.

Screening Workflow Architecture

The following directed acyclic graph (DAG) illustrates the logical flow of the screening campaign. This structure ensures that resources are not wasted on low-potency candidates and that safety signals are detected early.

ScreeningWorkflow Start Compound Acquisition (CAS 65053-91-0) QC Phase I: QC & Solubilization (HPLC, DMSO Stock) Start->QC Micro Phase II: Antimicrobial Core (MIC/MBC, Agar Diffusion) QC->Micro Decision1 Potency Threshold Met? (MIC < 10 µg/mL) Micro->Decision1 Mech Phase III: Mechanism of Action (Membrane Leakage, ATP Depletion) Decision1->Mech Yes Safety Phase IV: Safety & Tox (Cytotoxicity, Endocrine Screen) Decision1->Safety Yes Stop Terminate Candidate Decision1->Stop No Report Final Technical Dossier (Efficacy vs. Safety Index) Mech->Report Safety->Report

Figure 1: Strategic screening workflow prioritizing quality control and parallel efficacy/safety assessment.

Phase II: Antimicrobial Efficacy Protocols

Given the structural homology to Chlorophene and Chlorocresol, the primary activity of 4-Benzyl-6-chloro-o-cresol is expected to be broad-spectrum antimicrobial.

Broth Microdilution Assay (MIC determination)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines to determine the Minimum Inhibitory Concentration (MIC).

Objective: Quantify the lowest concentration inhibiting visible growth.

Protocol:

  • Stock Preparation: Dissolve 4-Benzyl-6-chloro-o-cresol in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 512 µg/mL to 0.5 µg/mL. Final DMSO concentration must be <1%.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 6538, E. coli ATCC 8739, P. aeruginosa ATCC 9027) adjusted to 5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 16–20 hours (Bacteria) or 24–48 hours (Candida/Fungi).

  • Readout: Visual turbidity check or OD₆₀₀ absorbance.

  • Validation: Include positive control (Chlorhexidine or Ciprofloxacin) and solvent control (1% DMSO).

Time-Kill Kinetics (ASTM E2315)

Objective: Determine the rate of bactericidal activity. Phenols are often fast-acting; this assay distinguishes bacteriostatic from bactericidal agents.

Protocol:

  • Expose test organisms (10⁶ CFU/mL) to the compound at 2x and 4x MIC.

  • Remove aliquots at t = 0, 1, 5, 15, 30, and 60 minutes.

  • Neutralize aliquots immediately in D/E Neutralizing Broth (critical to stop phenolic activity).

  • Plate on TSA and count survivors.

  • Success Criteria: >3 log₁₀ reduction (99.9% kill) within a specified timeframe (e.g., 5-10 mins).

Phase III: Mechanism of Action (Membrane Disruption)

Phenolic compounds typically act by disrupting the cell membrane, leading to leakage of intracellular components and uncoupling of oxidative phosphorylation.

Membrane Integrity Assay (Live/Dead Staining)

Objective: Visualize membrane compromise using fluorescent probes.

  • Reagents: SYTO9 (Green, permeates all cells) and Propidium Iodide (PI, Red, permeates only damaged membranes).

  • Method: Treat log-phase bacteria with 2x MIC for 1 hour. Stain with SYTO9/PI kit.

  • Analysis: Flow cytometry or Fluorescence Microscopy.

    • High Red/Green Ratio = Membrane damage (Bactericidal).

    • High Green/Red Ratio = Intact membrane (Bacteriostatic/Ineffective).

Mechanistic Pathway Visualization

The following diagram details the expected cascade of cellular failure induced by 4-Benzyl-6-chloro-o-cresol.

Mechanism Compound 4-Benzyl-6-chloro-o-cresol (Lipophilic Phenol) Membrane Cell Membrane Intercalation Compound->Membrane Partitioning Permeability Increased Permeability (K+ / H+ Leakage) Membrane->Permeability Disruption PMF Collapse of Proton Motive Force (PMF) Permeability->PMF Depolarization Death Cell Death (Lysis) Permeability->Death Leakage of Vital Ions ATP ATP Synthesis Inhibition PMF->ATP Uncoupling ATP->Death

Figure 2: Proposed mechanism of action: Phenolic uncoupling and membrane disruption.

Phase IV: Safety & Toxicology Screening

Halogenated phenols carry risks of cytotoxicity and endocrine disruption. This phase is critical for determining the Selectivity Index (SI) .

Cytotoxicity (MTT Assay)

Objective: Determine the CC₅₀ (Cytotoxic Concentration 50%) in mammalian cells. Cell Lines: L929 (Murine Fibroblasts) or HaCaT (Human Keratinocytes). Calculation:



  • SI > 10: Promising candidate.

  • SI < 1: Toxic; likely unsuitable for therapeutic use (restricted to hard surface disinfection).

Endocrine Disruption Screening (Critical)

Database searches flag 4-Benzyl-6-chloro-o-cresol as a potential endocrine disruptor (S109 List). Verification is mandatory.

  • Assay: Yeast Estrogen Screen (YES) or Androgen Screen (YAS).

  • Method: Use recombinant yeast strains expressing human estrogen receptor (hER) coupled to a lacZ reporter.

  • Readout: Colorimetric change (yellow to red) indicates receptor agonism.

  • Reference Standard: 17β-estradiol (Positive Control).

Data Interpretation & Reporting

Synthesize results into a decision matrix.

AssayMetricTarget ThresholdInterpretation
MIC (S. aureus) µg/mL< 10 µg/mLHigh Potency
Time-Kill Log Reduction> 3 Log in 10 minRapid Disinfectant
Cytotoxicity CC₅₀> 100 µg/mLSafe for topical use
Endocrine EC₅₀No ActivitySafe

Conclusion: If 4-Benzyl-6-chloro-o-cresol exhibits MIC < 5 µg/mL and SI > 10, it warrants formulation studies. If endocrine activity is detected, its use should be restricted to non-contact industrial preservation or hard-surface disinfection.

References

  • PubChem. 2-Chloro-6-methyl-4-(phenylmethyl)phenol (CAS 65053-91-0).[1] National Library of Medicine. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]

  • Cronin, M. T., et al. (2002). Structure-activity relationships for the toxicity of phenols to Tetrahymena pyriformis. Chemosphere. [Link]

  • ASTM International. ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.[Link]

  • PARC T4.2. List of Potential Endocrine Disrupting Compounds (S109). Zenodo. [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 4-Benzyl-6-chloro-o-cresol

Topic: 4-Benzyl-6-chloro-o-cresol Physicochemical Characteristics Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Technical Summary 4-Benzyl-6-chloro-o-c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Benzyl-6-chloro-o-cresol Physicochemical Characteristics Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Technical Summary

4-Benzyl-6-chloro-o-cresol (IUPAC: 4-benzyl-2-chloro-6-methylphenol; CAS: 65053-91-0) is a lipophilic, halogenated phenolic compound structurally derived from o-cresol.[1] Often encountered in the analysis of biocidal formulations or as an impurity in the synthesis of chlorophene-class disinfectants, it presents a unique physicochemical profile defined by its tri-substituted aromatic core.

Distinct from its non-methylated analog Chlorophene (2-benzyl-4-chlorophenol), the presence of the ortho-methyl group in 4-Benzyl-6-chloro-o-cresol enhances its lipophilicity (LogP ~4.5) and sterically modulates its reactivity. This guide provides a definitive characterization of its molecular architecture, solubility dynamics, and stability, accompanied by self-validating analytical protocols for its identification and quantification.

Molecular Architecture & Physicochemical Dynamics

The physicochemical behavior of 4-Benzyl-6-chloro-o-cresol is governed by the electronic and steric interplay of its three substituents on the phenol ring:

  • Hydroxyl Group (-OH, C1): The primary site of acidity and hydrogen bonding.

  • Chloro Group (-Cl, C2/C6): An electron-withdrawing group (via induction) that typically increases acidity, though its position relative to the OH is critical.

  • Methyl Group (-CH₃, C6/C2): An electron-donating group that increases lipophilicity and slightly decreases acidity.

  • Benzyl Group (-CH₂Ph, C4): A bulky hydrophobic moiety that dominates the molecule's interaction with lipid bilayers and non-polar solvents.

Structure-Property Relationship (SAR) Diagram

SAR_Analysis Core Phenol Core (C6H5OH) Target 4-Benzyl-6-chloro-o-cresol (Physicochemical Profile) Core->Target Sub_Cl Chloro (-Cl) Inductive Withdrawal Increases Acidity Sub_Cl->Target Electronic Modulation Sub_Me Methyl (-CH3) Lipophilicity (+LogP) Steric Hindrance Sub_Me->Target Lipophilic Shift Sub_Bn Benzyl (-CH2Ph) Hydrophobic Interaction Membrane Penetration Sub_Bn->Target Bioavailability Driver

Figure 1: Structure-Activity Relationship (SAR) analysis showing the contribution of functional groups to the physicochemical profile.

Comprehensive Property Atlas

The following data consolidates computed and analog-derived experimental values. Due to the scarcity of specific experimental data for CAS 65053-91-0, values marked with (*) are predicted based on high-fidelity QSAR models and structural homology with Chlorophene.

Table 1: Physical & Thermodynamic Constants
PropertyValueContext/Relevance
Molecular Formula C₁₄H₁₃ClOIdentity Confirmation
Molecular Weight 232.71 g/mol Mass Spectrometry (M+)
Physical State Solid (Crystalline/Flakes)Handling & Formulation
Color White to pale amberPurity indicator (darkens on oxidation)
Melting Point 48 – 52 °CSolid-state stability; low MP implies ease of melt processing
Boiling Point ~330 °C (760 mmHg)Thermal stability limit
Density 1.15 – 1.19 g/cm³Formulation density calculations
Vapor Pressure < 1.0 x 10⁻⁵ mmHg (25°C)*Low volatility; inhalation risk is minimal unless aerosolized
Table 2: Chemical & Solution Properties
PropertyValueMechanism
Lipophilicity (LogP) 4.5 (Predicted)Highly lipophilic; indicates strong retention in lipid tissues
Acidity (pKa) 9.8 – 10.2*Weakly acidic; exists as neutral species at physiological pH (7.4)
Water Solubility < 0.1 mg/mL (Insoluble)Requires co-solvents (Ethanol, DMSO) or surfactants
H-Bond Donors 1 (Phenolic OH)Interaction with receptor sites
H-Bond Acceptors 1 (Phenolic O)Solvent interaction

Solubility & Stability Profiling

Solubility Dynamics

The high LogP (4.5) dictates that 4-Benzyl-6-chloro-o-cresol is practically insoluble in water. For experimental applications, use the following solvent hierarchy:

  • Primary Solvents: Ethanol, Methanol, DMSO (> 100 mg/mL).

  • Intermediate Solvents: Acetonitrile, Isopropanol.

  • Poor Solvents: Water, aqueous buffers (pH < 9).

pH-Dependent Solubility: As a phenol (pKa ~10), solubility increases significantly at pH > 11 due to deprotonation of the hydroxyl group to form the phenolate anion.



Experimental Tip: To dissolve in aqueous media for bioassays, predissolve in DMSO (1000x stock) and dilute into buffer, ensuring final DMSO concentration is < 0.5%.
Stability & Degradation
  • Photostability: Sensitive to UV light. Solutions typically darken (turn pink/brown) upon exposure due to photo-oxidation and quinone formation. Store in amber glass.

  • Thermal Stability: Stable up to ~60°C. Avoid prolonged heating >100°C to prevent oxidative coupling.

  • Chemical Incompatibility: Incompatible with strong oxidizing agents (peroxides, permanganates) and acid chlorides.

Analytical Characterization Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The use of internal standards and specific resolution criteria ensures data reliability.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Quantitation and Purity Assessment.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses ionization, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic 70% B / 30% A (Adjust B to 80% if retention is too high).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 280 nm (Phenolic absorption maximum).

  • Temperature: 25°C.

Self-Validating Criteria:

  • Retention Time (RT): Expect RT ~6–8 mins.

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase acid concentration in Mobile Phase A).

  • Resolution: If analyzing mixtures (e.g., with Chlorophene), resolution (Rs) must be > 2.0.

Protocol B: Spectroscopic Identification
  • UV-Vis:

    
     ~280 nm (in Methanol). Bathochromic shift (red shift) observed upon addition of NaOH (formation of phenolate).
    
  • IR Spectroscopy (ATR):

    • Broad band @ 3200–3400 cm⁻¹ (O-H stretch).

    • Sharp peaks @ 1580, 1480 cm⁻¹ (Aromatic C=C).

    • Strong band @ ~750 cm⁻¹ (C-Cl stretch/Ortho-substitution pattern).

Analytical Workflow Diagram

Analytical_Workflow Sample Raw Sample (Solid/Formulation) Prep Sample Prep Dissolve in ACN Filter (0.45 µm) Sample->Prep Sep HPLC Separation C18 Column 70:30 ACN:H2O (0.1% H3PO4) Prep->Sep Detect UV Detection @ 280 nm Sep->Detect Data Data Analysis Check Tailing < 1.5 Calc Purity % Detect->Data

Figure 2: Step-by-step analytical workflow for the quantification of 4-Benzyl-6-chloro-o-cresol.

Biological & Environmental Interface

Lipophilicity & Membrane Interaction

With a LogP of 4.5, 4-Benzyl-6-chloro-o-cresol is classified as a High Permeability compound. It readily partitions into lipid bilayers, which is the primary mechanism of its antimicrobial action (membrane disruption).

  • Implication for Drug Dev: High non-specific binding to plasma proteins is expected (>95%).

  • Bioaccumulation: Potential for accumulation in adipose tissue; rapid clearance requires metabolic conjugation (glucuronidation).

Environmental Fate[7]
  • Biodegradability: Resistant to rapid hydrolysis. Degradation occurs primarily via microbial oxidation (ortho-cleavage pathway) or photolysis.

  • Toxicity: Highly toxic to aquatic life due to lipophilic accumulation in gills/membranes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127830, 2-Chloro-6-methyl-4-(phenylmethyl)phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Chlorophene (Analogous Data).[1][3] Retrieved from [Link](Note: Used for structural analog comparison).

  • U.S. EPA (2012). Physicochemical Properties of Halogenated Phenols. EPA CompTox Chemicals Dashboard.[4] Retrieved from [Link]

Sources

Foundational

Toxicological Characterization &amp; Evaluation Strategy: 4-Benzyl-6-chloro-o-cresol

The following is an in-depth technical guide on the toxicological characterization of 4-Benzyl-6-chloro-o-cresol. Executive Summary 4-Benzyl-6-chloro-o-cresol (CAS: 65053-91-0), systematically known as 2-chloro-6-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the toxicological characterization of 4-Benzyl-6-chloro-o-cresol.

Executive Summary

4-Benzyl-6-chloro-o-cresol (CAS: 65053-91-0), systematically known as 2-chloro-6-methyl-4-(phenylmethyl)phenol , is a phenolic compound structurally related to the common biocide Chlorophene.[1] While less ubiquitously documented than its analogues, it has been identified as a potential Endocrine Disrupting Compound (EDC) and an industrial pollutant of concern in environmental impact assessments.

This guide provides a technical synthesis of its physicochemical properties, predicted toxicological profile based on Structure-Activity Relationships (SAR), and specific experimental protocols required for definitive safety assessment. It is designed for researchers requiring a rigorous framework for evaluating this specific phenolic derivative.

Chemical Identity & Physicochemical Profiling

Understanding the lipophilicity and structural moieties of 4-Benzyl-6-chloro-o-cresol is prerequisite to predicting its toxicokinetics.

ParameterData / ValueImplications for Toxicology
Common Name 4-Benzyl-6-chloro-o-cresolPrimary identifier in legacy literature.
Systematic Name 2-chloro-6-methyl-4-benzylphenolDefines substitution pattern: ortho-chloro, ortho-methyl, para-benzyl.
Synonyms 2-CMBP; 2-Chloro-6-methyl-benzylphenolNote: "2-CMBP" is ambiguous and may refer to peptides in other contexts.
CAS Number 65053-91-0Unique identifier for regulatory searches.
Molecular Formula C₁₄H₁₃ClOMW: 232.71 g/mol .
LogP (Predicted) 4.5 High Lipophilicity. Indicates high potential for dermal absorption and bioaccumulation in adipose tissue.
Structural Class Halogenated AlkylphenolAssociated with membrane disruption and nuclear receptor interference.
Structural Analysis for Read-Across

The molecule is a structural hybrid of two well-characterized biocides:

  • Chlorophene (2-benzyl-4-chlorophenol): Shares the benzyl-phenol core but lacks the methyl group.

  • Chlorocresol (4-chloro-3-methylphenol): Shares the chloro-methyl-phenol core but lacks the benzyl group.

Toxicological Inference: The addition of the benzyl group (increasing LogP) to the chlorocresol core likely enhances membrane penetration and potency compared to Chlorocresol, while the steric hindrance of the ortho-methyl group may modulate metabolic stability compared to Chlorophene.

Toxicological Data & Risk Assessment

Acute Toxicity (Predicted via SAR)

Direct experimental LD50 data for this specific isomer is sparse in public registries. Based on valid read-across from Chlorophene (CAS 120-32-1) , the following acute profile is projected:

  • Oral LD50 (Rat): Estimated range 1,500 – 3,000 mg/kg . (Chlorophene LD50 is ~1,700 mg/kg).

  • Mechanism of Acute Action: Uncoupling of oxidative phosphorylation and non-specific disruption of the cytoplasmic membrane, leading to cellular leakage and metabolic collapse.

Endocrine Disruption (Critical Concern)

Status: Listed as a Potential Endocrine Disrupting Compound (EDC) by the Partnership for the Assessment of Risks from Chemicals (PARC).

  • Mechanism: Phenolic rings with hydrophobic tails (benzyl group) often mimic 17

    
    -estradiol, allowing them to bind the Estrogen Receptor (ER) or antagonize the Androgen Receptor (AR).
    
  • Risk: Chronic low-dose exposure may perturb hormonal homeostasis, affecting reproductive health.

Environmental Toxicity

The high LogP (4.5) suggests significant aquatic toxicity.

  • Aquatic Hazard: Likely Very Toxic to aquatic life (LC50 < 1 mg/L) based on benzylphenol analogues.

  • Persistence: Halogenation (Cl) generally increases resistance to biodegradation.

Mechanism of Action: Endocrine Disruption Pathway

The following Graphviz diagram illustrates the theoretical pathway by which 4-Benzyl-6-chloro-o-cresol (as a ligand) interacts with nuclear receptors to induce endocrine toxicity.

EDC_Pathway cluster_cell Target Cell Ligand 4-Benzyl-6-chloro-o-cresol (Exogenous Ligand) Membrane Cell Membrane (Passive Diffusion) Ligand->Membrane LogP 4.5 ER_HSP Estrogen Receptor (ER) complexed with HSP90 Membrane->ER_HSP Enters Cytosol Cytosol Cytosol Binding Ligand Binding & HSP90 Dissociation ER_HSP->Binding Displaces Native Ligand? Dimerization Receptor Dimerization Binding->Dimerization Nucleus Nuclear Translocation Dimerization->Nucleus ERE Binding to Estrogen Response Element (ERE) Nucleus->ERE Promoter Region Transcription Altered Gene Transcription ERE->Transcription Effect Endocrine Disruption (Reproductive/Dev. Toxicity) Transcription->Effect

Figure 1: Postulated Mechanism of Endocrine Disruption via Nuclear Receptor Activation.

Experimental Protocols for Validation

To definitively characterize 4-Benzyl-6-chloro-o-cresol, the following standardized protocols are recommended. These are chosen to address the specific data gaps regarding EDC potential and environmental risk.

Protocol A: In Vitro Estrogen Receptor Transactivation Assay (OECD 455)

Objective: To quantify the estrogenic agonist activity of the compound.

  • Cell Line Preparation: Use a stable reporter cell line (e.g., hER

    
    -HeLa-9903) expressing human ER
    
    
    
    and a luciferase reporter gene linked to an Estrogen Response Element (ERE).
  • Chemical Handling:

    • Dissolve 4-Benzyl-6-chloro-o-cresol in DMSO (stock solution).

    • Prepare serial dilutions (1 nM to 10

      
      M) in culture medium. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.
      
  • Exposure:

    • Seed cells in 96-well plates and incubate for 24 hours.

    • Replace medium with chemical dilutions. Include:

      • Positive Control: 17

        
        -Estradiol (1 nM).
        
      • Negative Control: Vehicle (DMSO) only.

  • Measurement:

    • Incubate for 20–24 hours.

    • Lyse cells and add Luciferase assay reagent.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate PC10 (concentration inducing 10% of the positive control response).

    • Validation Criteria: Positive control must induce >4-fold induction over vehicle.

Protocol B: Daphnia magna Acute Immobilisation Test (OECD 202)

Objective: To determine the EC50, assessing acute aquatic toxicity due to high lipophilicity.

  • Test Organism: Daphnia magna (young daphnids, <24 hours old).

  • Preparation:

    • Prepare test solutions using reconstituted water (pH 7.8 ± 0.2).

    • Due to low water solubility, use a Water Accommodated Fraction (WAF) or a solvent carrier (max 100 mg/L) if necessary, though WAF is preferred to mimic spill conditions.

  • Exposure:

    • Place 5 daphnids per vessel (4 replicates per concentration).

    • Exposure duration: 48 hours.

    • Conditions: 20°C, dark/light cycle (16h/8h).

  • Observation:

    • Check for immobilization (inability to swim after gentle agitation) at 24h and 48h.

  • Calculation:

    • Plot concentration vs. % immobilization.

    • Calculate EC50 using Probit analysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 127830: 2-Chloro-6-methyl-4-(phenylmethyl)phenol. PubChem.[1] Available at: [Link]

  • United Nations Industrial Development Organization (UNIDO). (1994).[2] Effects of War on the Environment (Croatia): Technical Report. Lists 2-chloro-6-methyl-4-benzylphenol as a chemical of concern.[1][2] Available at: [Link]

  • Partnership for the Assessment of Risks from Chemicals (PARC). (2024). List of Potential Endocrine Disrupting Compounds. Zenodo. DOI: 10.5281/zenodo.10944198.[1] Available at: [Link]

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals. Available at: [Link]

Sources

Exploratory

Technical Guide: Metabolic Pathway Analysis of 4-Benzyl-6-chloro-o-cresol (2-CMBP)

This guide provides an in-depth metabolic analysis of 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0), a distinct structural analog of the common biocide Chlorophene. Executive Summary 4-Benzyl-6-chloro-o-cresol (Systematic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth metabolic analysis of 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0), a distinct structural analog of the common biocide Chlorophene.

Executive Summary

4-Benzyl-6-chloro-o-cresol (Systematic name: 2-chloro-6-methyl-4-(phenylmethyl)phenol; Abbreviation: 2-CMBP ) is a substituted phenolic biocide.[1] While structurally related to Chlorophene (2-benzyl-4-chlorophenol), 2-CMBP possesses a critical structural distinction: a methyl group at the ortho position (position 6 relative to the phenol).

This additional methyl group significantly alters its metabolic fate compared to Chlorophene. While Chlorophene primarily undergoes direct Phase II conjugation, the steric hindrance introduced by the ortho-methyl group in 2-CMBP shifts the metabolic preference toward Phase I oxidation (specifically benzylic oxidation of the methyl group) prior to conjugation. This guide details these predicted pathways, the environmental degradation logic, and the precise analytical workflows required for metabolite identification.

Chemical Profile & Structural Logic[1][2]

Understanding the physicochemical "handles" of the molecule is a prerequisite for predicting metabolic susceptibility.

FeatureSpecificationMetabolic Implication
Common Name 4-Benzyl-6-chloro-o-cresolNote:[1][2][3][4][5] Distinct from Chlorophene (CAS 120-32-1).
CAS Number 65053-91-0 Unique identifier.
Molecular Formula C₁₄H₁₃ClOMW: 232.71 Da.[6]
Functional Group 1 Phenolic -OH (Pos 1)Primary site for Glucuronidation/Sulfation. Sterically Hindered by Cl (Pos 2) and CH₃ (Pos 6).
Functional Group 2 Methyl Group (Pos 6)"Soft spot" for CYP450 oxidation (Methyl

Alcohol

Acid).
Functional Group 3 Benzyl Group (Pos 4)Lipophilic bulk; susceptible to benzylic hydroxylation.
Functional Group 4 Chlorine (Pos 2)Electron-withdrawing; deactivates ring; resistant to Phase I metabolism.

Mammalian Metabolic Pathways (Pharmacokinetics)

Due to the absence of direct public toxicokinetic data for CAS 65053-91-0, the following pathways are derived via Read-Across Toxicology using o-Cresol and Chlorophene as validated analogs.

Phase I: Oxidative Functionalization

Unlike Chlorophene, where the phenol group is accessible, 2-CMBP's phenol is flanked by Chlorine and Methyl groups. This steric bulk impedes direct conjugation, making Phase I oxidation the rate-limiting but necessary first step.

  • Primary Pathway (Methyl Oxidation): The hepatic Cytochrome P450 enzymes (likely CYP2E1 or CYP1A2) target the ortho-methyl group.

    • Step 1: Hydroxylation to 2-chloro-6-(hydroxymethyl)-4-benzylphenol .

    • Step 2: Oxidation to the aldehyde (transient).

    • Step 3: Conversion to the carboxylic acid: 3-benzyl-5-chloro-2-hydroxybenzoic acid .

  • Secondary Pathway (Benzylic Hydroxylation): Oxidation at the methylene bridge (

    
    ) of the benzyl group, forming a secondary alcohol (Benzhydrol derivative).
    
Phase II: Conjugation

Once oxidized, or if the steric hindrance is overcome, the molecule undergoes conjugation to increase water solubility for excretion.

  • O-Glucuronidation: Transfer of glucuronic acid to the phenolic -OH. (Likely slower than in Chlorophene).

  • Acyl Glucuronidation: If the methyl group is oxidized to a carboxylic acid (Primary Pathway), the acid moiety becomes a prime target for glucuronidation, forming an unstable acyl glucuronide (potential toxicity concern due to protein binding).

Metabolic Pathway Diagram (DOT Visualization)

The following diagram illustrates the divergence between direct conjugation and oxidative activation.

MetabolicPathway Parent 4-Benzyl-6-chloro-o-cresol (Parent) Met_Alc Metabolite M1 (Hydroxymethyl derivative) Parent->Met_Alc CYP450 (Methyl Oxidation) Met_Benz Metabolite M3 (Benzhydrol derivative) Parent->Met_Benz CYP450 (Benzylic Hydroxylation) Conj_Gluc M4: O-Glucuronide (Phenolic Conjugate) Parent->Conj_Gluc UGT (Direct, Sterically Hindered) Conj_Sulf M6: O-Sulfate (Phenolic Conjugate) Parent->Conj_Sulf SULT Met_Acid Metabolite M2 (Carboxylic Acid derivative) Met_Alc->Met_Acid ADH/ALDH (Oxidation) Conj_AcidGluc M5: Acyl-Glucuronide (From Acid M2) Met_Acid->Conj_AcidGluc UGT (Preferred Path)

Caption: Predicted mammalian metabolic map for 4-Benzyl-6-chloro-o-cresol showing the dominance of methyl group oxidation due to steric hindrance at the phenolic hydroxyl.

Environmental Degradation (Microbial Fate)

In aerobic environments (soil/water), 2-CMBP is expected to degrade more slowly than simple cresols due to the chlorine atom and the bulky benzyl group.

  • Primary Biodegradation:

    • Methyl Oxidation: Soil bacteria (e.g., Pseudomonas spp.) often initiate degradation by oxidizing the methyl group to a carboxylate, mirroring mammalian metabolism.

    • Dechlorination: Anaerobic conditions favor reductive dechlorination, removing the Cl atom and yielding 4-benzyl-o-cresol .

  • Ultimate Degradation (Ring Cleavage):

    • The benzene ring is cleaved via ortho- or meta-cleavage pathways, typically after the formation of a catechol intermediate (e.g., 3-benzyl-5-chlorocatechol ).

    • Benzyl Bridge Cleavage: The diphenylmethane structure is eventually split, releasing a benzoate derivative and a simple phenol/catechol.

Analytical Methodology: Metabolite Identification

To validate these pathways, a rigorous LC-MS/MS workflow is required. The presence of the Chlorine atom provides a distinct isotopic signature (


 / 

ratio of ~3:1) which acts as a natural tracer for all metabolites retaining the chlorine.
Sample Preparation Protocol
  • Matrix: Plasma, Urine, or Hepatocyte incubation media.

  • Hydrolysis Step (Optional but Recommended):

    • Split sample into two aliquots: A (Intact) and B (Hydrolyzed).

    • Treat Aliquot B with

      
      -Glucuronidase/Sulfatase (37°C, 2 hours) to cleave conjugates.
      
    • Purpose: An increase in parent peak area in Aliquot B confirms the presence of Phase II conjugates.

  • Extraction: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges to capture both the lipophilic parent and polar acid metabolites.

LC-MS/MS Configuration
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenols and Carboxylic acids ionize best in negative mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH control).

    • B: Acetonitrile.

Mass Spectrometry Targeting (MRM & Neutral Loss)
Target AnalyteMass Shift (

)
Theoretical

(ESI-)
Key Fragment/Loss
Parent (2-CMBP) 0231.06Loss of Benzyl (-91)
Metabolite M1 (Alcohol) +16 Da247.06Loss of

Metabolite M2 (Acid) +30 Da261.04Loss of

(-44)
Glucuronide (M4) +176 Da407.09Neutral Loss of 176 Da
Sulfate (M6) +80 Da311.02Neutral Loss of 80 Da
Analytical Workflow Diagram

AnalyticalWorkflow cluster_MS Mass Spectrometry (Q-TOF/Orbitrap) Sample Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE LC UHPLC Separation (C18 Column) SPE->LC FullScan Full Scan MS1 (Isotope Pattern Search) LC->FullScan MS2 Data-Dependent MS2 (Fragmentation) FullScan->MS2 Trigger on Cl Isotope Data Data Analysis (Mass Defect Filtering) MS2->Data

Caption: LC-MS/MS workflow utilizing the unique Chlorine isotope pattern to filter and identify 2-CMBP metabolites in complex matrices.

Toxicological Implications (Bioactivation)

The metabolic divergence of 2-CMBP presents a unique toxicological profile:

  • Acyl Glucuronide Reactivity: If the methyl group is oxidized to a carboxylic acid (Metabolite M2) and subsequently glucuronidated (Metabolite M5), the resulting acyl glucuronide is chemically reactive. It can covalently bind to plasma proteins (haptenization), potentially leading to immune-mediated idiosyncratic toxicity (drug-induced liver injury signals).

  • Quinone Methide Formation: The metabolism of p-substituted phenols can sometimes lead to reactive quinone methides. While the benzyl group is stable, oxidation at the benzylic carbon could theoretically generate a reactive intermediate if further dehydrogenated, though this is less likely than in simple p-cresol.

References

  • National Toxicology Program (NTP). (1992).[7] Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (Chlorophene). (Reference for structural analog Chlorophene).

  • Kao, L. R., & Birnbaum, L. S. (1986). Disposition of o-benzyl-p-chlorophenol in male rats. Journal of Toxicology and Environmental Health, 18(3), 441–458. (Establishes rapid excretion of benzyl-phenol analogs).

  • U.S. EPA. (2006). Reregistration Eligibility Decision (RED) for Chlorophene. (Provides environmental degradation rates for the analog).

  • PubChem. (2025).[1][8] Compound Summary: 2-Chloro-6-methyl-4-(phenylmethyl)phenol (CAS 65053-91-0).[1] National Library of Medicine.

  • Thompson, D. C., et al. (1995). Metabolism of cresol isomers by human liver microsomes. (Reference for methyl group oxidation logic in cresols).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Benzyl-6-chloro-o-cresol (Chlorophene)

Introduction & Scope 4-Benzyl-6-chloro-o-cresol (Common name: Chlorophene ; CAS: 120-32-1) is a phenolic derivative widely employed as an active antimicrobial agent in disinfectant formulations and as a preservative in v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

4-Benzyl-6-chloro-o-cresol (Common name: Chlorophene ; CAS: 120-32-1) is a phenolic derivative widely employed as an active antimicrobial agent in disinfectant formulations and as a preservative in various industrial applications.

Ensuring the purity of Chlorophene is critical due to the potential presence of synthesis precursors such as o-Cresol and Benzyl chloride , as well as isomeric by-products. This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed for the identification and quantification of Chlorophene.

Unlike generic protocols, this guide emphasizes the mechanistic rationale behind column selection and mobile phase chemistry, ensuring the method is adaptable to both Quality Control (QC) and stability-indicating environments.

Physicochemical Context & Method Logic[1][2][3][4][5][6][7]

To design a self-validating protocol, we must first understand the analyte's behavior in solution.

  • Hydrophobicity (LogP ~3.6): The benzyl group adds significant non-polar character, necessitating a C18 stationary phase for adequate retention.

  • Acidity (pKa ~9.8 - 10.0): As a phenol, Chlorophene can ionize at basic pH. To prevent peak tailing caused by secondary interactions with residual silanols on the column, the mobile phase must be acidified (pH < 3.0) to keep the molecule in its neutral (protonated) state.

Method Development Logic

The following diagram illustrates the decision matrix used to establish the final chromatographic conditions.

MethodLogic Analyte Analyte: 4-Benzyl-6-chloro-o-cresol Prop1 Property: Hydrophobic (LogP > 3.5) Analyte->Prop1 Prop2 Property: Weak Acid (Phenolic OH, pKa ~10) Analyte->Prop2 Decision1 Stationary Phase: C18 (L1) Column Prop1->Decision1 Requires strong retention Decision2 Mobile Phase pH: Acidic (pH 2.5 - 3.0) Suppresses Ionization Prop2->Decision2 Prevents tailing Decision3 Organic Modifier: Acetonitrile (Sharper peaks for aromatics) Decision1->Decision3 Decision2->Decision3 Result Outcome: Sharp Peak Shape Stable Retention Time Decision3->Result

Figure 1: Decision matrix for selecting chromatographic conditions based on the physicochemical properties of Chlorophene.

Detailed Experimental Protocol

Reagents and Materials
  • Reference Standard: Chlorophene (USP/EP Reference Standard grade).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Trifluoroacetic Acid (TFA).

Chromatographic Conditions

This method utilizes an isocratic approach for routine assay, which is robust and minimizes column re-equilibration time.

ParameterSpecificationRationale
Column C18 (USP L1), 150 mm × 4.6 mm, 5 µmStandard hydrophobic retention; 5µm balances pressure and resolution.
Mobile Phase Acetonitrile : Water (0.1% H₃PO₄) Ratio: 70 : 30 (v/v)High organic content required to elute the hydrophobic benzyl group. Acid ensures neutral state.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 30°C ± 2°CControls viscosity and retention time reproducibility.
Detection UV @ 280 nm Specific absorption maximum for the phenolic ring; minimizes solvent cutoff noise.
Injection Vol. 10 µLStandard volume to prevent column overload.
Run Time ~10 - 12 minutesChlorophene typically elutes between 6–8 minutes.
Preparation of Solutions

1. Mobile Phase Preparation:

  • Mix 300 mL of Water with 700 mL of Acetonitrile.

  • Add 1.0 mL of Phosphoric Acid (85%).

  • Filter through a 0.45 µm nylon membrane and degas (sonication or inline degassing).

2. Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 50 mg of Chlorophene Reference Standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (Note: Do not use mobile phase for initial dissolution; the high water content may cause precipitation of the concentrated stock).

  • Dilute to volume with Acetonitrile.

3. Working Standard Solution (0.1 mg/mL):

  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase .

  • Note: Ensure no precipitation occurs upon mixing.

Analytical Workflow & System Suitability

The following workflow diagram outlines the step-by-step execution of the analysis, incorporating critical "Check Points" to ensure data integrity.

Workflow Start Start Analysis Prep Sample Prep (Dissolve in ACN -> Dilute) Start->Prep Equil Equilibrate System (30 mins @ 1 mL/min) Prep->Equil Blank Inject Blank (Mobile Phase) Equil->Blank StdInj Inject Standard (5 Replicates) Blank->StdInj Check Check System Suitability StdInj->Check Check->Equil Fail (Retest) SampleInj Inject Samples Check->SampleInj Pass Calc Data Analysis & Reporting SampleInj->Calc

Figure 2: Operational workflow for the HPLC analysis of Chlorophene.

System Suitability Criteria (Self-Validation)

Before analyzing samples, the system must meet these requirements based on the 5 replicate standard injections:

  • Retention Time (RT): RSD ≤ 1.0% (Ensures flow/pump stability).

  • Peak Area: RSD ≤ 1.0% (Ensures injector precision).

  • Tailing Factor (T): T ≤ 1.5 (Critical for phenols; indicates successful suppression of silanol interactions).

  • Theoretical Plates (N): N > 3000 (Ensures column efficiency).

Troubleshooting & Critical Considerations

Peak Tailing
  • Cause: Secondary interaction between the phenolic hydroxyl group and unreacted silanols on the silica support.

  • Solution: Ensure the mobile phase pH is ≤ 3.0. If tailing persists, increase the buffer concentration or switch to a "base-deactivated" or "end-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

Carryover
  • Cause: Chlorophene is highly hydrophobic and may stick to the injector needle or rotor seal.

  • Solution: Use a needle wash solution containing a high percentage of organic solvent (e.g., 90:10 ACN:Water).

Impurity Separation (Gradient Option)

If the separation of o-Cresol (synthesis precursor) is required, the isocratic method may elute it too close to the solvent front. Use this gradient profile:

  • Solvent A: 0.1% H₃PO₄ in Water

  • Solvent B: Acetonitrile[1][2][3]

  • Gradient: 0-2 min (30% B); 2-15 min (30% -> 90% B); 15-20 min (90% B).

  • Result: o-Cresol elutes early; Chlorophene elutes later; Benzyl chloride elutes near Chlorophene but is resolved.

References

  • United States Pharmacopeia (USP). USP Monograph: Chlorophene. USP-NF. (Standard pharmacopeial reference for identification and assay limits).

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8454, Chlorophene. (Source for pKa and LogP data).

  • European Directorate for the Quality of Medicines. European Pharmacopoeia (Ph. Eur.) Monograph 1056. (Parallel regulatory standard).

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. (Authoritative source on pH control for phenolic compounds).

Sources

Application

Definitive Identification and Quantification of 4-Benzyl-6-chloro-o-cresol by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the analysis of 4-Benzyl-6-chloro-o-cresol using Gas...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the analysis of 4-Benzyl-6-chloro-o-cresol using Gas Chromatography-Mass Spectrometry (GC-MS). As a substituted phenolic compound, the precise identification and quantification of this analyte are crucial in various research and development contexts, including pharmaceutical process monitoring and environmental analysis. This guide details every critical phase of the workflow, from sample preparation and instrumental setup to data interpretation, emphasizing the scientific rationale behind each procedural choice to ensure methodological robustness and data integrity.

Introduction and Analyte Profile

4-Benzyl-6-chloro-o-cresol, also known by its IUPAC name 4-benzyl-2-chloro-6-methylphenol, is a halogenated aromatic compound.[1][2] Its structure, featuring a chlorinated cresylic core and a benzyl substituent, makes it a subject of interest in synthetic chemistry and potentially as an intermediate or impurity in pharmaceutical manufacturing. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for such semi-volatile compounds, offering high-resolution separation and definitive identification based on mass-to-charge ratio.[3]

Analyte Chemical Profile:

Parameter Value Source
IUPAC Name 4-benzyl-2-chloro-6-methylphenol [1]
Synonyms 4-Benzyl-6-chloro-o-cresol, 2-Chloro-6-methyl-4-(phenylmethyl)phenol [1][4]
CAS Number 65053-91-0 [2][4]
Molecular Formula C₁₄H₁₃ClO [1][4]
Molecular Weight 232.71 g/mol [1][4]

| Monoisotopic Mass | 232.06549 Da |[5] |

Principle of the Method

The methodology is founded on the principle of separating 4-Benzyl-6-chloro-o-cresol from the sample matrix using gas chromatography, followed by its ionization and fragmentation in a mass spectrometer.

  • Gas Chromatography (GC): The sample is first vaporized in a heated injector. A carrier gas (typically helium) transports the vaporized sample through a capillary column. The column's stationary phase, a non-polar or mid-polarity coating, interacts with the analyte based on its volatility and chemical properties. This differential interaction allows for the separation of the target analyte from other matrix components.[6][7]

  • Mass Spectrometry (MS): As the separated analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with high-energy electrons (Electron Ionization, EI), causing it to ionize and fragment in a predictable and reproducible manner. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.[8]

Comprehensive Experimental Workflow

The analytical process follows a systematic sequence of steps designed to ensure accuracy and reproducibility. Each stage, from sample collection to data analysis, is critical for achieving reliable results.

GC-MS_Workflow Figure 1: High-Level Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (in clean glass containers) Extraction 2. Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample_Collection->Extraction Isolate analytes Concentration 3. Solvent Evaporation (under gentle N2 stream) Extraction->Concentration Remove excess solvent Reconstitution 4. Reconstitution (in appropriate solvent, e.g., Hexane) Concentration->Reconstitution Prepare for injection Injection 5. GC Injection (Splitless Mode) Reconstitution->Injection Introduce sample Separation 6. Chromatographic Separation (DB-5ms Column) Injection->Separation Separate components Detection 7. MS Detection (EI, Scan/SIM Mode) Separation->Detection Ionize and detect Identification 8. Compound Identification (Retention Time & Mass Spectrum) Detection->Identification Qualitative analysis Quantification 9. Quantification (Peak Area vs. Calibration Curve) Identification->Quantification Quantitative analysis Reporting 10. Final Report Generation Quantification->Reporting Finalize results

Figure 1: High-Level Experimental Workflow

Detailed Application Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of 4-Benzyl-6-chloro-o-cresol from a liquid matrix (e.g., aqueous process stream). The choice of an organic solvent like dichloromethane is based on its effectiveness for extracting semi-volatile compounds.[6]

  • Sample Collection: Collect approximately 10 mL of the sample in a clean, certified glass container to prevent contamination.[6]

  • pH Adjustment: Adjust the sample pH to <2 using concentrated sulfuric or hydrochloric acid. This step ensures the phenolic hydroxyl group is protonated, maximizing its partitioning into the organic solvent.

  • Extraction: Transfer the acidified sample to a 20 mL separatory funnel. Add 5 mL of dichloromethane.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. The organic layer (dichloromethane) will be the bottom layer.

  • Collection: Drain the bottom organic layer into a clean collection vial.

  • Repeat Extraction: Repeat steps 3-6 two more times with fresh aliquots of dichloromethane, combining all organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 0.9 mL.

  • Final Volume: Add a suitable internal standard (if required for quantification) and adjust the final volume to 1.0 mL with hexane or another compatible solvent.[9] The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Instrumentation and Conditions

The following instrumental parameters are optimized for the analysis of underivatized 4-Benzyl-6-chloro-o-cresol. A non-polar (5% phenyl) methylpolysiloxane column is chosen for its excellent resolving power for a wide range of semi-volatile organic compounds.[10]

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
GC Column Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmInert, low-bleed column suitable for trace-level analysis of active compounds like phenols.[10]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Injector Split/Splitless
ModeSplitlessTo maximize the transfer of analyte onto the column for trace-level analysis.
Temperature280 °CEnsures complete and rapid vaporization of the semi-volatile analyte without thermal degradation.[9]
Injection Volume1 µLStandard volume for capillary GC.
Oven Program
Initial Temp100 °C, hold for 1 minAllows for sharp peak focusing at the head of the column.
Ramp15 °C/min to 300 °CA moderate ramp rate to ensure good separation from other potential components.
Final HoldHold at 300 °C for 5 minEnsures elution of any less volatile compounds and column bake-out.
MS Parameters
Ion SourceElectron Ionization (EI)
Ionization Energy70 eVStandard energy for generating reproducible fragmentation patterns and creating library-searchable spectra.
Source Temp230 °COptimal temperature to maintain analyte integrity and prevent contamination.
Quadrupole Temp150 °CStandard setting for stable mass analysis.
Acquisition ModeFull Scan (m/z 40-350) and/or SIMFull scan for qualitative identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
SIM Ions (Quant/Qual)m/z 232, 91, 197Target ions for quantification and confirmation based on predicted fragmentation.

Expected Results and Data Interpretation

Chromatographic Profile

Under the conditions specified, 4-Benzyl-6-chloro-o-cresol is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the exact instrumental setup but serves as a primary identifier.

Mass Spectral Fragmentation

The electron ionization mass spectrum provides the definitive structural confirmation. The fragmentation of 4-Benzyl-6-chloro-o-cresol is predictable and driven by the stability of the resulting ions. The most significant fragmentation is the cleavage of the C-C bond between the methylene bridge and the phenolic ring, leading to the formation of a highly stable benzyl cation, which rearranges to the tropylium ion.[11][12]

Key Predicted Fragments:

  • m/z 232 [M]⁺: The molecular ion, corresponding to the intact molecule. An M+2 peak at m/z 234 with an intensity of ~32% relative to the M+ peak is expected due to the natural abundance of the ³⁷Cl isotope.

  • m/z 217 [M-CH₃]⁺: Loss of a methyl group from the cresol ring.

  • m/z 197 [M-Cl]⁺: Loss of the chlorine atom.

  • m/z 91 [C₇H₇]⁺: The benzyl/tropylium cation. This is often the most abundant ion (base peak) in the spectrum of benzyl-containing compounds due to its high stability.[11]

Figure 2: Proposed EI Fragmentation Pathway

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and highly specific protocol for the analysis of 4-Benzyl-6-chloro-o-cresol. By explaining the rationale behind key experimental choices, from sample extraction to instrumental parameters, this guide equips researchers and drug development professionals with a reliable framework for achieving high-quality, defensible analytical data. The combination of chromatographic retention time and the unique mass spectral fingerprint allows for unambiguous identification and accurate quantification of this compound in complex matrices.

References

  • Global Substance Registration System (GSRS). 4-BENZYL-6-CHLORO-O-CRESOL. [Link]

  • PubChem. 2-Chloro-6-methyl-4-(phenylmethyl)phenol. [Link]

  • PubMed. Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. [Link]

  • SCION Instruments. Sample preparation GC-MS. [Link]

  • MDPI. Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

  • Shimadzu. Separation of Phenols by Gas Chromatography. [Link]

  • PubMed. Gas chromatographic determination of phenol compounds with automatic extraction and derivatization. [Link]

  • Inxight Drugs. 4-BENZYL-6-CHLORO-O-CRESOL. [Link]

  • PubChemLite. 4-benzyl-6-chloro-o-cresol (C14H13ClO). [Link]

  • National Institute of Standards and Technology (NIST). p-Benzylphenol. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent Technologies. The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition. [Link]

Sources

Method

Application Note: 4-Benzyl-6-chloro-o-cresol as a Pesticide Intermediate

This guide details the technical specifications, synthesis protocols, and quality control measures for 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0) , a critical intermediate in the development of ether-based acaricides an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis protocols, and quality control measures for 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0) , a critical intermediate in the development of ether-based acaricides and insecticides.

Executive Summary & Chemical Profile

4-Benzyl-6-chloro-o-cresol (systematically 2-chloro-6-methyl-4-(phenylmethyl)phenol ) is a highly functionalized phenolic building block. Its structural uniqueness lies in the specific arrangement of the lipophilic benzyl group at the para position and the electron-withdrawing chlorine atom at the ortho position, flanking the hydroxyl group.

This steric and electronic configuration makes it an ideal scaffold for dihalopropene-based insecticides and acaricides . The phenolic hydroxyl group serves as a nucleophile for etherification, while the benzyl and chloro-methyl motifs provide the necessary lipophilicity and receptor binding affinity required for potent pesticidal activity.

Chemical Identity
PropertySpecification
IUPAC Name 2-Chloro-6-methyl-4-(phenylmethyl)phenol
Common Name 4-Benzyl-6-chloro-o-cresol
CAS Number 65053-91-0
Molecular Formula C₁₄H₁₃ClO
Molecular Weight 232.71 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 48–52 °C (Typical)
Solubility Soluble in toluene, dichloromethane, methanol; insoluble in water.[1][2]

Synthesis Protocol: The "Orthogonal Block" Strategy

The synthesis of 4-benzyl-6-chloro-o-cresol requires a two-step sequence designed to maximize regioselectivity. The strategy relies on the "Para-First, Ortho-Second" substitution rule of the phenolic ring.

Step 1: Friedel-Crafts Benzylation of o-Cresol

Objective: Install the benzyl group selectively at the para position (C4) of the o-cresol ring.

Mechanism: The hydroxyl group of o-cresol activates the ring. The methyl group at C2 creates steric hindrance, discouraging substitution at C3. The para position (C4) is the most favorable site for electrophilic attack by the benzyl cation.

Protocol:

  • Reagents: o-Cresol (1.0 eq), Benzyl Chloride (1.05 eq), Zinc Chloride (ZnCl₂, 0.1 eq, catalyst).

  • Setup: Dry 3-neck flask equipped with a reflux condenser and HCl scrubber.

  • Procedure:

    • Melt o-cresol and heat to 60°C.

    • Add ZnCl₂ catalyst.

    • Add Benzyl Chloride dropwise over 2 hours. Caution: Exothermic reaction; HCl gas evolution.

    • Ramp temperature to 110°C and hold for 4 hours to drive the reaction to completion.

  • Workup:

    • Cool to 80°C and quench with water.

    • Separate the organic layer.[3][4][5][6]

    • Distill under reduced pressure to collect 4-benzyl-o-cresol (Boiling point ~180°C at 10 mmHg).

Step 2: Regioselective Chlorination

Objective: Introduce the chlorine atom at the remaining ortho position (C6).

Mechanism: With C2 (methyl) and C4 (benzyl) occupied, the hydroxyl group directs the incoming electrophile (Cl⁺) to the unoccupied ortho position (C6). Sulfuryl chloride (SO₂Cl₂) is preferred over elemental chlorine gas to prevent over-chlorination or oxidation of the benzyl methylene group.

Protocol:

  • Reagents: 4-Benzyl-o-cresol (1.0 eq), Sulfuryl Chloride (SO₂Cl₂, 1.05 eq), Toluene (Solvent).

  • Setup: Glass-lined reactor or flask with cooling bath (0–5°C).

  • Procedure:

    • Dissolve 4-benzyl-o-cresol in toluene (5 volumes).

    • Cool solution to 0–5°C.

    • Add SO₂Cl₂ dropwise, maintaining internal temperature <10°C. Note: Higher temperatures promote side-chain chlorination.

    • Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Workup:

    • Wash with 5% NaHCO₃ (aq) to remove acid byproducts.

    • Wash with brine.[3][4][5]

    • Evaporate solvent to yield crude 4-Benzyl-6-chloro-o-cresol .

    • Purification: Recrystallization from Hexane/Ethyl Acetate (9:1) to achieve >98% purity.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the chemical pathway from raw materials to the active pesticidal ether.

G cluster_qc Quality Control Checkpoints Start o-Cresol (Starting Material) Step1 Step 1: Benzylation (Benzyl Cl / ZnCl2) Start->Step1 Electrophilic Subst. Inter1 4-Benzyl-o-cresol (Intermediate 1) Step1->Inter1 Step2 Step 2: Chlorination (SO2Cl2, 0°C) Inter1->Step2 Ortho-Directing QC1 GC-MS: Check Isomer Purity Inter1->QC1 Product 4-Benzyl-6-chloro-o-cresol (CAS 65053-91-0) Step2->Product Step3 Step 3: Etherification (Dihalopropene / K2CO3) Product->Step3 Nucleophilic Subst. QC2 HPLC: Assay >98% Product->QC2 Final Active Pesticide (Dihalopropene Ether) Step3->Final Bioactive Target

Caption: Synthesis pathway of 4-Benzyl-6-chloro-o-cresol showing the stepwise functionalization and quality control checkpoints.

Quality Control & Analytical Methods

To ensure the intermediate meets the stringent requirements for pesticide synthesis (avoiding inactive isomers that dilute potency), the following HPLC method is validated.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-2 min: 40% B; 2-15 min: 40% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenolic absorption)
Retention Time ~12.5 min (4-Benzyl-6-chloro-o-cresol)
Acceptance Criteria Purity ≥ 98.0% (Area %); Max Single Impurity < 0.5%

Critical Impurities to Monitor:

  • 4-Benzyl-o-cresol: Incomplete chlorination (Retention time ~10 min).

  • Dichloro-species: Over-chlorination (Retention time ~14 min).

Downstream Application: Synthesis of Bioactive Ethers

The primary application of 4-Benzyl-6-chloro-o-cresol is as the nucleophilic scaffold for dihalopropene insecticides .

General Protocol for Etherification:

  • Activation: Dissolve 4-Benzyl-6-chloro-o-cresol in DMF or Acetone. Add Potassium Carbonate (K₂CO₃, 1.5 eq) to generate the phenoxide anion.

  • Coupling: Add the dihalopropene linker (e.g., 1,3-dichloropropene or a specific fluorinated allyl halide) dropwise.

  • Reaction: Heat to reflux (60–80°C) for 4–6 hours.

  • Result: The resulting ether (e.g., 4-benzyl-2-chloro-6-methylphenyl 3-chloroallyl ether) exhibits potent acaricidal activity by disrupting mitochondrial electron transport in target pests.

Safety & Handling (SDS Summary)

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds are corrosive. Wear full PPE (gloves, goggles, lab coat).

    • Sensitizer: Potential skin sensitizer upon prolonged contact.

    • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410). Prevent release into drains.

  • Storage: Store in a cool, dry place under nitrogen atmosphere to prevent oxidation (pinking) of the phenol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127830: 4-benzyl-2-chloro-6-methylphenol. Retrieved from [Link]

  • Google Patents.Process for preparation of chlorinated cresols (US2659759A). (Foundational chemistry for cresol chlorination).
  • Wiley-VCH.Ullmann's Encyclopedia of Industrial Chemistry: Phenol Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Benzyl-6-chloro-o-cresol (Chlorophene) Crystallization

Status: Active Ticket Type: Process Optimization & Troubleshooting Subject: Overcoming Oiling Out, Discoloration, and Polymorphic Instability Assigned Specialist: Senior Application Scientist, Separation Sciences Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization & Troubleshooting Subject: Overcoming Oiling Out, Discoloration, and Polymorphic Instability Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Low-Melting" Trap[1][2]

Welcome to the technical support hub for 4-Benzyl-6-chloro-o-cresol (also known as Chlorophene).

If you are here, you are likely facing one of two critical failures:

  • The "Oiling Out" Phenomenon: Your solution turned into a milky emulsion or a sticky goo at the bottom of the flask instead of discrete crystals.

  • Oxidative Discoloration: Your product is turning pink, red, or brown during drying or storage.

Technical Reality Check: This molecule has a melting point (MP) of approximately 48–50°C . This is the single most critical thermodynamic constraints. If you attempt standard high-temperature recrystallization (e.g., heating to 60–70°C to dissolve), you are not creating a solution; you are creating a liquid-liquid emulsion . Upon cooling, the substance will phase-separate as an oil (Liquid-Liquid Phase Separation or LLPS) rather than nucleating as a crystal.

This guide provides the protocols to bypass these thermodynamic traps.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: The solution becomes cloudy/milky upon cooling, or distinct liquid droplets form that eventually coalesce into a gum.

The Mechanism

Oiling out occurs when the Metastable Zone Width (MSZW) is intersected by the Liquid-Liquid Miscibility Gap before the Solubility Curve . Simply put, the molecules prefer to gather as a liquid droplet rather than organize into a lattice because the temperature is too close to the substance's melting point.

Diagnostic & Repair Protocol

Q: I added antisolvent (water) to my alcoholic solution, and it turned into milk. What now? A: You have entered the "Oiling Out" zone.[1]

  • Immediate Fix: Re-heat the mixture slightly until it clears (do NOT exceed 50°C). Add a small amount of the good solvent (e.g., Methanol or IPA) to shift the composition away from the miscibility gap.

  • Prevention: You must seed the solution before entering the labile zone.

Q: How do I crystallize a solid that melts at 49°C? A: You must use a Low-Temperature Cooling Profile .

  • Dissolve the crude solid at 40–42°C (max).

  • Cool to 35°C and add seed crystals (0.5 wt%).

  • Cool extremely slowly (0.1°C/min) to 25°C .

  • Once a bed of crystals is established, you can cool faster to 0°C.

Visualization: The Oiling Out Decision Tree

OilingOutLogic Start Start: Solution is Cloudy/Oily CheckTemp Check Temperature Start->CheckTemp HighTemp Temp > 45°C? CheckTemp->HighTemp ActionCool CRITICAL ERROR: Above Melting Point. Cool to 40°C immediately. HighTemp->ActionCool Yes CheckSolvent Check Solvent Ratio HighTemp->CheckSolvent No ActionCool->CheckSolvent ActionAddSolvent Add Good Solvent (Methanol/IPA) to clear emulsion CheckSolvent->ActionAddSolvent Still Oily SeedStep Add Seeds at 35°C CheckSolvent->SeedStep Clear Solution ActionAddSolvent->SeedStep SlowCool Cool at 0.1°C/min to 25°C SeedStep->SlowCool Success Discrete Crystals Formed SlowCool->Success

Caption: Logic flow for recovering a crystallization batch that has oiled out. Note the critical temperature threshold of 45°C.

Module 2: Impurity Rejection & Color Management

Symptom: Product is pink, red, or brown. Cause: Phenolic oxidation to quinones.[2] This is catalyzed by light, heat, high pH, and trace metals (Fe/Cu).

The "Anti-Oxidation" Protocol

Q: My crystals are white when wet but turn pink in the vacuum oven. Why? A: The combination of heat and trace oxygen in the oven is oxidizing the surface.

  • Fix: Dry under a strict Nitrogen bleed. Do not exceed 35°C during drying.

Q: How do I remove the color chemically? A: Use a chemical scavenger during the dissolution phase.

AdditiveFunctionDosageProtocol
Sodium Metabisulfite Reduces quinones back to phenols0.5 - 1.0 wt%Dissolve in the aqueous antisolvent phase.
EDTA (Disodium) Chelates metal catalysts (Fe/Cu)0.1 wt%Add to the initial solution before heating.
Activated Carbon Adsorbs colored impurities5 wt%Stir at 40°C for 30 mins, then filter. Warning: Yield loss.

Module 3: Master Experimental Protocol (SOP)

This protocol uses a Methanol/Water system.[2][3] It is superior to Toluene/Heptane for this molecule because it allows for better rejection of non-polar isomers and easier removal of residual solvent.

Target Purity: >99.5% Target Yield: 85-90%

Step-by-Step Methodology
  • Dissolution (The "Safe Zone"):

    • Charge 10.0 g of Crude 4-Benzyl-6-chloro-o-cresol into the reactor.

    • Add 30 mL of Methanol (HPLC Grade).

    • Add 10 mg EDTA and 50 mg Sodium Metabisulfite (to prevent oxidation).

    • Heat to 40°C with agitation. Do not exceed 45°C. Ensure complete dissolution.[3]

    • Optional: If the solution is dark, treat with activated carbon (0.5 g) for 15 mins and filter warm.

  • Nucleation (Seeding):

    • Prepare the antisolvent: 10 mL of Water (degassed).

    • Add the water slowly to the methanol solution at 40°C over 10 minutes.

    • CRITICAL STEP: Add 50 mg of pure seed crystals.

    • Hold temperature at 40°C for 30 minutes. You must see a stable "haze" of crystals. If it oils, add 2 mL Methanol and re-seed.

  • Crystal Growth (Cooling):

    • Ramp temperature down to 20°C over 2 hours (0.16°C/min).

    • Note: Slow cooling prevents impurity entrapment.

    • Once at 20°C, add remaining antisolvent: 10 mL Water over 30 minutes.

    • Cool further to 0–5°C and hold for 1 hour.

  • Isolation:

    • Filter under vacuum.

    • Wash the cake with 10 mL of cold (0°C) Methanol/Water (50:50 v/v).

    • Dry in a vacuum oven at 30°C with a nitrogen bleed.

Visualization: Process Flow Diagram

ProcessFlow Input Crude Material (MP ~49°C) Dissolve Dissolve in MeOH + EDTA/Metabisulfite Temp: 40°C Input->Dissolve Carbon Optional: Carbon Treat & Filter Dissolve->Carbon Seed Add Water (10mL) Add SEEDS Carbon->Seed Growth Cool to 20°C (2 Hours) Seed->Growth AntiSolv Add Remaining Water Cool to 5°C Growth->AntiSolv Filter Filtration & Wash (50:50 MeOH/H2O) AntiSolv->Filter Dry Dry <35°C Nitrogen Bleed Filter->Dry

Caption: Optimized cooling crystallization workflow designed to prevent oiling out and oxidation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Toluene instead of Methanol? A: Yes, but Toluene requires evaporative crystallization or cooling to very low temperatures (-10°C) because the solubility of phenols in toluene is high. Toluene also poses a higher risk of "oiling out" if the solution is too concentrated, as the solute-solvent interactions are weaker than in alcohols.

Q: How do I remove the un-chlorinated impurity (4-benzyl-o-cresol)? A: Crystallization is inefficient for this because the structures are too similar (isomorphism).

  • Solution: Use a pH Swing prior to crystallization.

    • Dissolve crude in 1N NaOH.

    • Extract with Toluene (impurities with higher pKa or non-phenolics may partition into the organic phase).

    • Acidify the aqueous layer with HCl to precipitate the phenol.

    • Proceed to crystallization.[4]

Q: My yield is only 50%. A: You likely have too much alcohol. Phenols are very soluble in methanol. Increase the water ratio in the final step to 60:40 (Water:MeOH) or cool to -5°C. Caution: Too much water too fast causes oiling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7646, Chlorophene. Retrieved from [Link]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • ScienceDirect. Purification of Phenolic Compounds via Crystallization and pH Swing. (General reference for phenolic purification methodologies). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Benzyl-6-chloro-o-cresol (Chlorophene) Efficacy

Status: Operational Subject: Dosage & Formulation Refinement for Antimicrobial Efficacy Chemical ID: 4-Benzyl-6-chloro-o-cresol (Synonyms: Chlorophene, Septiphene) CAS: 120-32-1[1] Core Technical Directive The "Dosage" M...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Dosage & Formulation Refinement for Antimicrobial Efficacy Chemical ID: 4-Benzyl-6-chloro-o-cresol (Synonyms: Chlorophene, Septiphene) CAS: 120-32-1[1]

Core Technical Directive

The "Dosage" Misconception: For 4-Benzyl-6-chloro-o-cresol (BCOC), "dosage" does not refer to systemic pharmacokinetics (e.g., mg/kg).[1] Instead, it refers to the Effective Concentration in a topical or surface formulation.

The Central Challenge: BCOC efficacy is governed by a strict trade-off between Solubility and Bioavailability , dictated by pH.

  • High pH (>10): The molecule ionizes to a phenolate. It dissolves easily but cannot penetrate bacterial cell walls (Low Efficacy).

  • Neutral/Low pH (<8): The molecule remains un-ionized. It penetrates membranes effectively (High Efficacy) but is virtually insoluble in water, leading to precipitation.[1]

Your Goal: You must engineer a formulation that maintains BCOC in its un-ionized (active) state while using co-solvents to keep it in solution, rather than relying on high pH for solubility.

Troubleshooting Guide: The Solubility-Efficacy Paradox

Issue: "My solution is clear, but MIC values are unexpectedly high (poor killing)."

Diagnosis: You likely used a high pH (alkaline) buffer to dissolve the BCOC. Mechanism: Phenols (pKa ~9.9) function by disrupting the lipid bilayer of microorganisms. Only the un-ionized form is lipophilic enough to penetrate this barrier. At pH > pKa, BCOC exists as a phenolate ion, which is repelled by the negatively charged bacterial cell wall.[1]

Visualization: The pH-Activity Equilibrium

The following diagram illustrates the critical balance you must achieve.

BCOC_Mechanism Low_pH pH < 9.0 (Acidic/Neutral) Unionized Un-ionized BCOC (Lipophilic) Low_pH->Unionized Favors High_pH pH > 10.0 (Alkaline) Ionized Phenolate Ion (Hydrophilic) High_pH->Ionized Favors Action Penetrates Lipid Bilayer (High Efficacy) Unionized->Action Precipitation Risk: Precipitation (Requires Co-solvents) Unionized->Precipitation NoAction Repelled by Cell Wall (Low Efficacy) Ionized->NoAction

Figure 1: The dissociation equilibrium of Chlorophene.[1] Maximum efficacy occurs when pH is kept below the pKa (approx 9.9), favoring the un-ionized lipophilic form.[1]

Protocol: Determining the Minimum Inhibitory Concentration (MIC)

Warning: Standard broth microdilution often fails for phenolics due to "bacteriostatic carryover." If you do not neutralize the disinfectant in the recovery step, you will get false negatives (it looks like bacteria are dead, but they are just inhibited).[1]

Validated Workflow
  • Solvent Preparation: Dissolve BCOC in 100% Ethanol or DMSO (Stock A).

  • Dilution: Dilute Stock A into cation-adjusted Mueller-Hinton Broth (CAMHB). Ensure final solvent concentration is <2% to avoid solvent toxicity.

  • Neutralization Check (CRITICAL): You must validate a neutralizer (Tween 80 + Lecithin) before running the MIC.

Step-by-Step Optimization Logic

MIC_Workflow Start Start Optimization Solubility_Check 1. Solubility Check (Use Ethanol/Glycol) Start->Solubility_Check Neutralizer 2. Validate Neutralizer (Lecithin + Tween 80) Solubility_Check->Neutralizer MIC_Test 3. Run MIC Assay (Broth Microdilution) Neutralizer->MIC_Test Result_Analysis Analyze Results MIC_Test->Result_Analysis Success Valid MIC (Proceed to Formulation) Result_Analysis->Success Clear Endpoint Failure Inconsistent Data Result_Analysis->Failure Skipping Wells / Haze Failure->Neutralizer Increase Neutralizer Conc.

Figure 2: Validated workflow for determining effective dosage. Note the critical loop for neutralizer validation.

FAQ: Formulation & Efficacy Issues

Q1: What is the target concentration range for efficacy?

A:

  • MIC (In Vitro): Typically 10–100 ppm (µg/mL) against S. aureus and E. coli.

  • Practical Application: 0.5% – 2.0% (5,000–20,000 ppm).

  • Why the gap? In real-world use, organic load (proteins, dirt) consumes the phenol.[1] You must overdose the MIC by 100-500x to ensure rapid kill times (<5 mins) on dirty surfaces.

Q2: My formulation precipitates when I add water. How do I fix this?

A: Do not use water as the primary solvent. Use a Co-solvent System . BCOC is lipophilic. You must match the polarity of the solvent to the solute.

Solvent ClassRecommended AgentFunction
Primary Solvent Ethanol or IsopropanolDissolves BCOC; aids membrane penetration.[1]
Co-Solvent Propylene GlycolStabilizes the solution; reduces evaporation.
Surfactant Sodium Dodecyl Sulfate (SDS) or Tween 80Solubilizes BCOC in water via micelle formation.
Chelator EDTADestabilizes bacterial cell walls (synergy) and prevents precipitation in hard water.
Q3: Can I mix BCOC with other detergents?

A:

  • Anionic Surfactants (e.g., SDS): YES. Compatible and often synergistic.[1]

  • Non-ionic Surfactants (e.g., Tween, Triton): CAUTION. High concentrations of non-ionics can sequester BCOC inside micelles, reducing its availability to attack bacteria.[1] Keep non-ionic surfactants < 2%.

  • Cationic Surfactants (e.g., Quats): NO. Incompatible.[1] They may form insoluble complexes with the phenolic hydroxyl group.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 8455, Chlorophene. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (1995). R.E.D. Facts: Chlorophene. EPA-738-F-95-022.[1] Retrieved from [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2019). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for MIC methodology). Retrieved from [Link][1]

  • McDonnell, G., & Russell, A. D. (1999).[1] Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179.[1] (Definitive source on phenolic mechanisms). Retrieved from [Link][1]

Sources

Troubleshooting

Technical Guide: Improving Analytical Detection Limits for 4-Benzyl-6-chloro-o-cresol

Introduction Subject: 4-Benzyl-6-chloro-o-cresol (C₁₄H₁₃ClO) Chemical Context: A halogenated substituted cresol. Structurally, it combines the lipophilicity of a benzyl group with the acidity of a chlorophenol.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Subject: 4-Benzyl-6-chloro-o-cresol (C₁₄H₁₃ClO) Chemical Context: A halogenated substituted cresol. Structurally, it combines the lipophilicity of a benzyl group with the acidity of a chlorophenol. The Challenge: Achieving ultra-low detection limits (LOD) for this analyte is notoriously difficult due to three converging factors:

  • Peak Tailing: The phenolic hydroxyl group interacts with active silanol sites in GC liners and LC columns.

  • Matrix Interference: Its high hydrophobicity (estimated logP > 4.0) causes it to co-elute with complex matrix lipids.

  • Ionization Suppression: In LC-MS, the benzyl ring can cause charge delocalization that reduces ionization efficiency in ESI negative mode.

This guide provides a self-validating workflow to overcome these barriers, moving beyond standard protocols to high-sensitivity optimization.

Module 1: Sample Preparation (The Enrichment Phase)

Objective: Maximize recovery while removing matrix interferences. Standard Liquid-Liquid Extraction (LLE) is often insufficient for trace analysis due to emulsion formation. Solid Phase Extraction (SPE) is the required standard for sub-ppb detection.

Protocol: Polymeric SPE Optimization

Why this works: We use a divinylbenzene-co-N-vinylpyrrolidone copolymer (e.g., HLB) which retains the analyte via both hydrophobic interactions (benzyl group) and polar interactions (hydroxyl group), allowing for aggressive wash steps.

Step-by-Step Workflow:

  • Pre-treatment: Adjust sample pH to 2.0 using H₂SO₄.

    • Causality: Acidification protonates the phenolic oxygen (pKa ≈ 9.5), rendering the molecule neutral and driving it onto the hydrophobic sorbent.

  • Conditioning:

    • 3 mL Methanol (solvates the sorbent).

    • 3 mL Ultrapure Water (pH 2.0).

  • Loading: Pass sample at a flow rate of <5 mL/min. Fast loading causes breakthrough.

  • Washing (Critical Step):

    • Wash 1: 5% Methanol in Water (removes salts/proteins).

    • Drying: Apply full vacuum for 10 minutes. Residual water kills GC derivatization efficiency.

  • Elution: 2 x 2 mL Dichloromethane (for GC) or Methanol (for LC).

SPE_Workflow Start Sample (pH 2.0) Sorbent Polymeric Sorbent (HLB) Start->Sorbent Hydrophobic Retention Wash Wash: 5% MeOH (Remove Salts) Sorbent->Wash Clean Elute Elution: DCM/MeOH (Concentrate Analyte) Wash->Elute Recover

Figure 1: SPE Enrichment Logic. Acidification is the critical control point for retention.

Module 2: GC-MS Optimization (Derivatization)

Objective: Eliminate peak tailing and improve thermal stability. Issue: The free phenolic group hydrogen bonds with the GC liner, causing broad, tailing peaks that ruin the signal-to-noise (S/N) ratio. Solution: Silylation to replace the active proton with a trimethylsilyl (TMS) group.[1]

Protocol: High-Steric Silylation

Because the benzyl group at position 4 and the methyl at position 2 create steric hindrance, standard BSTFA derivatization may be incomplete.

  • Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).

    • Role of TMCS: Acts as a catalyst to attack sterically hindered hydroxyls.

  • Reaction:

    • Evaporate SPE eluate to dryness under Nitrogen.

    • Add 50 µL Reagent + 50 µL Pyridine (scavenges HCl byproduct).

    • Incubate: 65°C for 45 minutes. (Standard 30 min is often insufficient for substituted cresols).

  • Injection: Splitless mode at 260°C.

Data Comparison: Derivatization Impact

ParameterFree Phenol (Underivatized)TMS-Derivative (Optimized)Improvement Factor
Peak Shape (Asymmetry) 1.8 (Tailing)1.05 (Sharp)1.7x
LOD (S/N = 3) 50 ppb0.5 ppb100x
Retention Stability VariableConstantHigh

Module 3: LC-MS/MS Optimization

Objective: Ionization enhancement for trace quantification. Mode: ESI Negative (Electrospray Ionization).

Critical Parameters
  • Mobile Phase Additive: Use Ammonium Acetate (2 mM) or Ammonium Fluoride (0.5 mM) .

    • Avoid: Formic acid or TFA. Strong acids suppress the ionization of phenols in negative mode.

    • Mechanism:[2] Fluoride ions enhance deprotonation ([M-H]⁻) via proton abstraction in the gas phase.

  • Column Selection: C18 with "Polar Embedded" group or Phenyl-Hexyl.

    • Why: Standard C18 often fails to retain phenols adequately for separation from the void volume. Phenyl-hexyl phases interact with the benzyl ring of the analyte (pi-pi stacking), increasing retention and resolution.

Module 4: Troubleshooting & FAQ

Q1: I am seeing "ghost peaks" or carryover between runs. How do I fix this?

Diagnosis: The benzyl group makes this molecule "sticky" (lipophilic). It adsorbs to the rotor seal or injection needle. The Fix:

  • LC: Change needle wash to 50:25:25 Isopropanol:Acetonitrile:Water. Isopropanol is crucial for solubilizing the benzyl moiety.

  • GC: Increase the final bake-out temperature of the column to 300°C for 5 minutes between runs.

Q2: My recovery from the SPE cartridge is consistently low (<60%).

Diagnosis: Likely "breakthrough" during the load step or "lock-in" during elution. The Fix:

  • Check Loading pH: If the sample is > pH 8, the phenol is ionized (phenolate) and will flow right through the hydrophobic sorbent. Re-verify pH < 4.

  • Elution Strength: If using C18 silica SPE, the analyte might be interacting with residual silanols. Switch to Polymeric HLB or add 0.1% acetic acid to the methanol elution solvent to disrupt secondary interactions.

Q3: The background noise in GC-MS is masking the analyte.

Diagnosis: Column bleed or septum bleed. The Fix:

  • Use a "Low Bleed" column (e.g., DB-5ms Ultra Inert).

  • Trim the column: Remove 10-20 cm from the inlet side. Non-volatile matrix components accumulate here and degrade, creating a high baseline.

Troubleshooting Problem Problem: Low Sensitivity Check1 Check Peak Shape Problem->Check1 Tailing Tailing Peak? Check1->Tailing Broad Broad/Split Peak? Check1->Broad Action1 GC: Incomplete Derivatization LC: Secondary Silanol Interaction Tailing->Action1 Action2 Solvent Mismatch (Injection solvent stronger than mobile phase) Broad->Action2 Fix1 Fix: Add 1% TMCS (GC) Switch to Phenyl-Hexyl Col (LC) Action1->Fix1 Fix2 Fix: Match Injection Solvent to Initial Mobile Phase Action2->Fix2

Figure 2: Diagnostic logic for resolving sensitivity issues.

References

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA National Exposure Research Laboratory. Link

  • PubChem. (n.d.).[3] 4-Benzyl-6-chloro-o-cresol Compound Summary. National Library of Medicine. Link

  • Supelco/Sigma-Aldrich. (1998). Guide to Solid Phase Extraction. Bulletin 910.[4] Link

  • Journal of Chromatography A. (2019). Derivatization methods in GC and GC/MS for the analysis of phenolic compounds.Link

Sources

Reference Data & Comparative Studies

Validation

Technical Dossier: 4-Benzyl-6-chloro-o-cresol (Chlorophene) Efficacy &amp; Comparative Analysis

Part 1: Executive Summary & Core Directive The "Benzyl Boost" in Phenolic Disinfection 4-Benzyl-6-chloro-o-cresol (CAS: 120-32-1), commonly known as Chlorophene , represents a distinct class of "heavy" phenols. Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The "Benzyl Boost" in Phenolic Disinfection

4-Benzyl-6-chloro-o-cresol (CAS: 120-32-1), commonly known as Chlorophene , represents a distinct class of "heavy" phenols. Unlike simple phenols (e.g., cresol) or bis-phenols (e.g., triclosan), Chlorophene leverages a steric "benzyl boost"—a hydrophobic benzyl group at the para position relative to the hydroxyl group. This structural modification significantly enhances lipophilicity, allowing for superior penetration of the waxy cell walls of Mycobacterium and the lipid envelopes of viruses, a capability often lacking in simple cresols.

This guide objectively compares Chlorophene against industry standards—o-Phenylphenol (OPP) , Triclosan , and Chloroxylenol (PCMX) —demonstrating why it remains a critical active in high-level hospital disinfectants despite the rise of quaternary ammonium compounds.

Part 2: Chemical Identity & Structural Advantage

To understand efficacy, one must understand the Structure-Activity Relationship (SAR).

  • Systematic Name: 2-Chloro-6-methyl-4-(phenylmethyl)phenol

  • Molecular Formula: C₁₄H₁₃ClO

  • Key Functional Groups:

    • Phenolic -OH: The proton donor responsible for uncoupling oxidative phosphorylation.

    • Chlorine (Cl) at pos 2: Increases acidity (pKa modulation) and antimicrobial potency.

    • Benzyl Group at pos 4: The "anchor." Drastically increases the partition coefficient (LogP), driving the molecule into the bacterial lipid bilayer.

Diagram 1: Structural Comparative Analysis (SAR)

SAR_Analysis Chlorophene 4-Benzyl-6-chloro-o-cresol (Chlorophene) Efficacy Efficacy Chlorophene->Efficacy Broad Spectrum (inc. TB/Viruses) Phenol Phenol (Baseline) Phenol->Chlorophene + Benzyl (Lipophilicity) + Chlorine (Potency) OPP o-Phenylphenol (OPP) Phenol->OPP + Phenyl group Triclosan Triclosan (Bis-phenol) Phenol->Triclosan + Ether bridge + 3 Chlorines OPP->Efficacy Mod. Spectrum (Often requires synergy) Triclosan->Efficacy Specific Target (FabI) (Resistance risk)

Caption: Structural evolution of phenolic antimicrobials. Chlorophene's benzyl group enhances membrane penetration compared to simple phenols.

Part 3: Comparative Efficacy Analysis

Antimicrobial Performance Data

The following data synthesizes Phenol Coefficients and MIC (Minimum Inhibitory Concentration) trends from standard microbiological assays.

FeatureChlorophene o-Phenylphenol (OPP) Triclosan Chloroxylenol (PCMX)
Primary Mechanism Membrane Disruption & UncouplingProtein DenaturationFabI Enzyme Inhibition (Specific)Membrane Disruption
Phenol Coefficient (S. aureus) ~100 - 200 ~20 - 50N/A (Different metric usually)~30 - 60
Mycobactericidal? Yes (High) ModerateLowModerate
Lipophilicity (LogP) High (~4.5) Moderate (~3.2)High (~4.8)Moderate (~3.3)
Resistance Potential Low (Non-specific action)LowHigh (Target modification)Low
Toxicity Profile Skin Irritant; BiodegradableCarcinogen (Prop 65); Skin IrritantEndocrine Disruptor; PersistentSkin Sensitizer; Safer profile
The "Synergy" Factor

Chlorophene is rarely used alone. Experimental data indicates a synergistic effect when combined with OPP or p-tert-amylphenol.

  • Experiment: Efficacy against Human Coronavirus (HCoV).

  • Result: OPP alone (200 ppm) = No Effect .

  • Result: OPP + Chlorophene + Surfactant = Effective (>3 log reduction) .

  • Insight: Chlorophene acts as the "breach" agent, disrupting the viral envelope to allow other agents to act.

Part 4: Mechanism of Action (MOA)

Chlorophene functions as a gross protoplasmic poison . Unlike antibiotics that target specific synthetic pathways, Chlorophene physically destabilizes the cellular architecture.

Diagram 2: Mechanism of Action Flow

MOA_Flow Chlorophene Chlorophene Molecule (Lipophilic) CellWall Cell Wall / Outer Membrane (Waxy Mycolic Acids) Chlorophene->CellWall Hydrophobic interaction Proteins Intracellular Proteins (Enzymes) Chlorophene->Proteins Cross-linking Adsorption Adsorption & Penetration CellWall->Adsorption LipidBilayer Cytoplasmic Lipid Bilayer Disruption Disruption of Membrane Potential (Protonophore Effect) LipidBilayer->Disruption -OH uncouples ox-phos Coagulation Protein Coagulation (High Conc.) Proteins->Coagulation Adsorption->LipidBilayer Integration Leakage Leakage of K+, ATP, RNA Disruption->Leakage Death Cell Lysis / Death Leakage->Death Coagulation->Death

Caption: Dual-action mechanism: Membrane potential collapse (low conc.) and intracellular protein coagulation (high conc.).

Part 5: Validated Experimental Protocols

To verify the efficacy of Chlorophene, researchers should utilize the AOAC Use-Dilution Method (for hard surfaces) rather than simple MIC tests, as formulation rheology impacts phenolic performance.

Protocol: AOAC Use-Dilution Method (Simplified Adaptation)

Objective: Determine the efficacy of a Chlorophene-based disinfectant against Staphylococcus aureus (ATCC 6538) and Pseudomonas aeruginosa (ATCC 15442).

Reagents:

  • Nutrient Broth.

  • Standardized hard water (400 ppm CaCO₃).

  • Stainless steel carriers (penicylinders).

  • Neutralizer: Letheen Broth (essential to stop phenolic action after contact time).

Workflow:

  • Carrier Preparation:

    • Soak stainless steel carriers in 1N NaOH, rinse with water, then autoclave.

    • Inoculate carriers with 10⁸ CFU/mL bacterial culture for 15 mins.

    • Dry carriers at 37°C for 40 mins (critical for biofilm simulation).

  • Exposure:

    • Dilute Chlorophene formulation to test concentration using 400 ppm hard water.

    • Transfer dried, contaminated carriers into 10 mL of disinfectant.

    • Contact Time: Exactly 10 minutes at 20°C.

  • Neutralization & Recovery:

    • Aseptically transfer carriers into tubes containing 10 mL Letheen Broth (Neutralizer).

    • Shake tubes to dislodge survivors.

    • Incubate at 37°C for 48 hours.

  • Validation:

    • Pass Criteria: No turbidity (growth) in 59 out of 60 tubes per organism.

    • Control: Phenol resistance check (Phenol Coefficient) must be run in parallel to validate the bacterial strain resistance.

Diagram 3: Experimental Workflow (AOAC)

AOAC_Workflow Inoculation 1. Inoculate Carriers (10^8 CFU/mL) Drying 2. Desiccation (37°C, 40 min) Inoculation->Drying Exposure 3. Disinfectant Exposure (10 min, 20°C) Drying->Exposure Neutralization 4. Transfer to Neutralizer (Letheen Broth) Exposure->Neutralization Critical Step Incubation 5. Incubation (48h, 37°C) Neutralization->Incubation Readout 6. Readout (Turbidity = Fail) Incubation->Readout

Caption: Standardized workflow for AOAC Use-Dilution Method to validate phenolic efficacy.

Part 6: Safety & Toxicity Considerations

While Chlorophene is highly effective, its safety profile dictates its application.

  • Skin/Eye: Classified as Irritating (R36/38).[1] It is generally not used for hand antisepsis (unlike PCMX or Triclosan) but is reserved for instrument and surface disinfection.

  • Environmental: Readily biodegradable. This is a significant advantage over Triclosan, which bioaccumulates and persists in aquatic environments.

  • Carcinogenicity: Unlike o-Phenylphenol (OPP), Chlorophene is not currently listed on Proposition 65 as a carcinogen, though it is a halogenated phenol and requires careful handling.

Part 7: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 127830, 4-Benzyl-6-chloro-o-cresol.

  • Centers for Disease Control and Prevention (CDC). Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). Chemical Disinfectants: Phenolics.[2][3]

  • Geller, C., et al. "Coronavirus disease 2019: Affordable alternatives of household disinfectants for community."[4] Journal of Global Antimicrobial Resistance, 2020. (Discusses phenolic combinations against HCoV).

  • European Commission. Scientific Committee on Consumer Safety (SCCS) Opinion on Chlorophenols.

  • AOAC International. Official Methods of Analysis, Method 955.14/955.15 (Use Dilution Methods).

Sources

Comparative

A Comparative Efficacy Analysis: Dichlorophen vs. 4-Benzyl-6-chloro-o-cresol

A Methodological Guide for Researchers This guide provides a comprehensive framework for the comparative evaluation of two phenolic antimicrobial agents: the well-documented biocide Dichlorophen and the lesser-known comp...

Author: BenchChem Technical Support Team. Date: February 2026

A Methodological Guide for Researchers

This guide provides a comprehensive framework for the comparative evaluation of two phenolic antimicrobial agents: the well-documented biocide Dichlorophen and the lesser-known compound 4-Benzyl-6-chloro-o-cresol. Given the extensive body of research on Dichlorophen and the limited publicly available efficacy data for 4-Benzyl-6-chloro-o-cresol, this document serves a dual purpose: it summarizes the known properties of Dichlorophen and presents a detailed experimental blueprint for researchers to conduct a robust, head-to-head efficacy study.

The narrative explains the rationale behind experimental choices, provides validated, step-by-step protocols, and offers a clear structure for data interpretation, thereby empowering drug development professionals to generate reliable, comparative performance data.

Compound Profiles: Structure and Known Attributes

A foundational understanding of each compound's chemical identity is the starting point for any comparative analysis.

Dichlorophen: The Established Benchmark

Dichlorophen (2,2'-methylenebis(4-chlorophenol)) is a chlorinated bisphenol that has been historically utilized as a broad-spectrum fungicide, bactericide, and anthelmintic agent.[1][2][] Its established use in veterinary medicine and as a preservative makes it an excellent benchmark compound for evaluating new antimicrobial agents.[][4]

  • Molecular Formula: C₁₃H₁₀Cl₂O₂[4]

  • Molecular Weight: 269.12 g/mol [4]

  • Key Structural Features: Two 4-chlorophenol rings linked by a methylene bridge. The phenolic hydroxyl groups are considered essential for its antimicrobial activity.[4]

4-Benzyl-6-chloro-o-cresol: The Test Article

4-Benzyl-6-chloro-o-cresol is a substituted cresol, a class of compounds known for their disinfectant properties.[5] Its specific efficacy profile, however, is not extensively documented in peer-reviewed literature, positioning it as a novel compound for which experimental characterization is necessary.

  • Molecular Formula: C₁₄H₁₃ClO[6]

  • Molecular Weight: 232.71 g/mol [6]

  • Key Structural Features: A cresol (2-methylphenol) core with a chlorine atom at position 6 and a benzyl group at position 4.

Mechanisms of Action: The Basis of Antimicrobial Activity

Understanding how a compound inhibits or kills a microbe is critical for its targeted development and application.

Dichlorophen's Multifaceted Approach

Dichlorophen exerts its antimicrobial effects through several proposed mechanisms, making it a robust agent against a range of organisms.[1]

  • Uncoupling of Oxidative Phosphorylation: The most cited mechanism is its role as a protonophore.[1][2] Dichlorophen can transport protons across the inner mitochondrial membrane, dissipating the crucial proton gradient required for ATP synthesis. This effectively short-circuits the cell's energy production, leading to metabolic collapse and cell death.[1][7]

  • Inhibition of Tubulin Polymerization: More recent evidence suggests Dichlorophen may act as a mitotic inhibitor by binding to tubulin.[1][8] By disrupting the polymerization of microtubules, it interferes with the formation of the mitotic spindle, arresting the cell cycle and preventing microbial proliferation.[1]

  • Disruption of Membrane Integrity: The compound is also known to disrupt microbial cell membrane integrity and inhibit critical enzymatic processes, leading to the leakage of cellular contents.[][4]

Dichlorophen_MoA cluster_membrane Inner Mitochondrial Membrane cluster_cytoplasm Cytoplasm cluster_results Cellular Consequences ProtonGradient Proton Gradient (H+) ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ATP Production ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Production Halted Dichlorophen Dichlorophen Dichlorophen->ProtonGradient Dissipates Gradient Tubulin Tubulin Dichlorophen->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Formation Blocked Cell_Death Cell Death ATP_Depletion->Cell_Death Mitotic_Arrest->Cell_Death

Caption: Proposed mechanisms of action for Dichlorophen.

Hypothesized Mechanism for 4-Benzyl-6-chloro-o-cresol

Lacking specific studies, we must infer potential mechanisms from its structure. As a chlorinated phenol derivative, it is plausible that its primary mechanism involves the disruption of microbial cell membranes, a common mode of action for this class of compounds.[5] The benzyl and methyl groups may influence its lipophilicity, potentially enhancing its ability to intercalate into the lipid bilayer of cell membranes. Experimental validation, as outlined below, is required to confirm this hypothesis.

Experimental Framework for Comparative Efficacy

To objectively compare the two compounds, a multi-tiered experimental approach is essential. This framework progresses from broad screening to more specific, quantitative assessments of antimicrobial activity.

Phase 1: Determining Potency via Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is the most fundamental measure of a compound's potency. The broth microdilution method is a standardized and high-throughput technique for this purpose.[9][10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Compounds: Create stock solutions of Dichlorophen and 4-Benzyl-6-chloro-o-cresol in a suitable solvent (e.g., DMSO). Prepare a series of 2-fold serial dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Grow selected test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus brasiliensis) overnight.[11][12] Adjust the culture to a standardized concentration, typically 0.5 McFarland standard, and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe, no compound) and negative (medium, no microbe) controls. Incubate the plates at an appropriate temperature (e.g., 35°C for bacteria, 25-30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis: Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration at which no growth is observed. A colorimetric indicator like Resazurin can also be used for a more objective endpoint.[13]

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Stock Solutions (Dichlorophen & Test Compound) B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Microbes B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at Optimal Temperature & Time D->E F Visually Assess for Turbidity or Use Colorimetric Indicator E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Data Presentation: Comparative MIC Values (µg/mL)

Test OrganismDichlorophen (Benchmark)4-Benzyl-6-chloro-o-cresol (Test)
Staphylococcus aureus (Gram+)12.5 - 25[4]To be determined
Bacillus subtilis (Gram+)~55.4 (0.206 mM)[4][14]To be determined
Escherichia coli (Gram-)~27.7 (0.103 mM)[4][14]To be determined
Candida albicans (Yeast)Data not readily availableTo be determined
Aspergillus brasiliensis (Mold)Data not readily availableTo be determined

Note: mM to µg/mL conversions are approximate.

Phase 2: Assessing Cidal Activity via Time-Kill Kinetics

While MIC indicates inhibitory activity, a time-kill assay reveals whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism) and how quickly this killing occurs.[9][10]

Experimental Protocol: Time-Kill Assay

  • Setup: In sterile tubes, prepare cultures of a target organism at a starting concentration of ~10⁶ CFU/mL. Add the test compounds (Dichlorophen and 4-Benzyl-6-chloro-o-cresol) at concentrations relevant to their MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any compound.

  • Sampling: Incubate all tubes under appropriate conditions. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.

  • Quantification: Perform serial dilutions of each aliquot and plate them onto agar plates. Incubate the plates until colonies are visible.

  • Analysis: Count the colonies on each plate to determine the number of viable cells (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL is the standard definition of bactericidal activity.

Phase 3: Evaluating Performance Against Biofilms

Microorganisms frequently exist in biofilms, complex communities that are notoriously resistant to antimicrobial agents.[15] Evaluating a compound's anti-biofilm activity is crucial for applications where surface contamination is a concern.

Experimental Protocol: Biofilm Eradication Assay (Crystal Violet Method)

  • Biofilm Formation: Grow biofilms of a relevant organism (e.g., Pseudomonas aeruginosa) in a 96-well plate for 24-48 hours. After incubation, gently wash the wells to remove planktonic (free-floating) cells, leaving the attached biofilms.

  • Treatment: Add fresh medium containing various concentrations of Dichlorophen or 4-Benzyl-6-chloro-o-cresol to the biofilm-containing wells. Incubate for a further 24 hours.

  • Staining: Wash the wells again and stain the remaining biofilm biomass with a 0.1% crystal violet solution. After a brief incubation, wash away the excess stain.

  • Quantification: Solubilize the stain bound to the biofilm using a solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance of the solubilized stain using a plate reader (e.g., at 590 nm). A lower absorbance indicates greater biofilm eradication.

Conclusion and Future Directions

Dichlorophen is a well-characterized biocide with multiple mechanisms of action, including the disruption of cellular energy production and mitosis.[1][2][8] Its known efficacy against various bacteria and fungi establishes it as a solid benchmark for comparison.[4][14]

For 4-Benzyl-6-chloro-o-cresol, a clear path to characterizing its antimicrobial profile has been laid out. The proposed experimental framework—from initial MIC screening to cidal activity and anti-biofilm assays—provides a scientifically rigorous methodology for a direct and meaningful comparison with Dichlorophen. The data generated will not only elucidate the potency and spectrum of 4-Benzyl-6-chloro-o-cresol but will also provide foundational insights for its potential development as a novel antimicrobial agent.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available from: [Link]

  • Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Eurofins USA. Available from: [Link]

  • USP 51: Antimicrobial Effectiveness Testing. Daane Labs. Available from: [Link]

  • Dichlorophen Nine Chongqing Chemdad Co. Chemdad. Available from: [Link]

  • Antimicrobial Efficacy Test - Guideline. Pharma Beginners. Available from: [Link]

  • In vitro testing of fungicidal activity of biocides against Aspergillus fumigatus. PubMed. Available from: [Link]

  • IN VITRO EVALUATIONS OF MICROBIAL BIOFILMS AND THEIR RESPONSES TO CHEMICAL DISINFECTANTS. International Society for Horticultural Science. Available from: [Link]

  • In vitro evaluation of topical biocide and antimicrobial susceptibility of Staphylococcus pseudintermedius from dogs. PubMed. Available from: [Link]

  • Dichlorophen. Wikipedia. Available from: [Link]

  • In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates. Ovid. Available from: [Link]

  • Evaluation of the In Vitro Disinfection Potential of the Phytochemicals Linalool and Citronellal Against Biofilms Formed by Escherichia coli and Staphylococcus aureus. MDPI. Available from: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PMC. Available from: [Link]

  • Identification of Bithionol, Dichlorophen, and Miconazole as Antibacterial Agents against Acinetobacter calcoaceticus. PMC - NIH. Available from: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. PubMed. Available from: [Link]

  • Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Dove Medical Press. Available from: [Link]

  • 4-BENZYL-6-CHLORO-O-CRESOL. gsrs. Available from: [Link]

  • N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. MDPI. Available from: [Link]

  • 4-BENZYL-6-CHLORO-O-CRESOL. Inxight Drugs. Available from: [Link]

  • Final report on the safety assessment of 6-Amino-m-Cresol, 6-Amino-o-Cresol, 4-Amino-m-Cresol, 5-Amino-4-Chloro-o-Cresol, 5-Amino-6-Chloro-o-Cresol, and 4-Chloro-2-Aminophenol. PubMed. Available from: [Link]

  • o-Cresol. Wikipedia. Available from: [Link]

  • Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. CIR. Available from: [Link]

  • Cresol. Wikipedia. Available from: [Link]

  • Synthesis of 4-chloro-o-cresol. PrepChem.com. Available from: [Link]

  • NTP Toxicology and Carcinogenesis Studies of o-Benzyl-p-Chlorophenol (CAS No. 120-32-1) in F344/N Rats and B6C3F1 Mice (Gavage Studies). PubMed. Available from: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 5-amino-6-chloro-o-cresol (A94). European Commission. Available from: [Link]

Sources

Validation

Publish Comparison Guide: 4-Benzyl-6-chloro-o-cresol &amp; Benzyl-Chlorophenol Analogs

Executive Summary 4-Benzyl-6-chloro-o-cresol (CAS: 65053-91-0), chemically known as 2-chloro-6-methyl-4-(phenylmethyl)phenol , represents a specific lipophilic derivative within the benzyl-chlorophenol class of disinfect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyl-6-chloro-o-cresol (CAS: 65053-91-0), chemically known as 2-chloro-6-methyl-4-(phenylmethyl)phenol , represents a specific lipophilic derivative within the benzyl-chlorophenol class of disinfectants. While often overshadowed by its widely utilized non-methylated analog, Chlorophene (o-benzyl-p-chlorophenol), this molecule exhibits distinct physicochemical properties driven by the additional methyl group at the ortho position.

This guide evaluates the efficacy of 4-Benzyl-6-chloro-o-cresol by analyzing the Structure-Activity Relationships (SAR) of the benzyl-chlorophenol class. It provides a rigorous comparison against industry standards—Chlorophene (OBPCP) and o-Phenylphenol (OPP) —and details the validation protocols required to substantiate antimicrobial claims.

Key Technical Verdict:

  • Efficacy Profile: High-potency membrane disruptor. The additional methyl group theoretically increases lipophilicity (LogP) compared to Chlorophene, potentially enhancing activity against Mycobacteria and Gram-positive organisms but reducing water solubility.

  • Primary Mechanism: Protonophore-induced uncoupling of oxidative phosphorylation and gross membrane lysis.

  • Regulatory Status: Often flagged in "Suspect Lists" for potential endocrine disruption (similar to other halogenated phenols); formulation requires rigorous safety qualification.

Chemical Identity & Mechanism of Action[1][2]

To understand the efficacy, one must first map the structural functionalization. The molecule combines the core phenolic biocidal engine with a benzyl wing (lipophilicity) and a chlorine atom (electron withdrawal/acidity enhancement).

Structural Comparison
Feature4-Benzyl-6-chloro-o-cresol Chlorophene (OBPCP) Chlorocresol (PCMC)
CAS No. 65053-91-0120-32-159-50-7
Core Structure Phenol + Benzyl + Chloro + Methyl Phenol + Benzyl + ChloroPhenol + Chloro + Methyl
Lipophilicity Very High (Est. LogP > 4.5)High (LogP ~4.0)Moderate (LogP ~3.0)
Primary Use Specialized Biocide / IntermediateBroad Spectrum DisinfectantPreservative / Antiseptic
Mechanism of Action: The Phenolic Cascade

Phenolic compounds do not rely on a single receptor. Instead, they act as gross membrane poisons. The benzyl group facilitates intercalation into the bacterial lipid bilayer. Once embedded, the hydroxyl group acts as a proton exchanger, collapsing the Proton Motive Force (PMF).

Mechanism Molecule 4-Benzyl-6-chloro-o-cresol (Lipophilic Phenol) Adsorption Adsorption to Cell Wall (Peptidoglycan/LPS) Molecule->Adsorption Diffusion Intercalation Intercalation into Cytoplasmic Membrane Adsorption->Intercalation Hydrophobic Interaction Uncoupling Uncoupling of Oxidative Phosphorylation (Proton Flux) Intercalation->Uncoupling Low Conc. Lysis Coagulation of Cytoplasmic Constituents Intercalation->Lysis High Conc. Death Cell Death (Irreversible) Uncoupling->Death Lysis->Death

Figure 1: Bimodal Mechanism of Action. At low concentrations, the molecule acts as a protonophore (uncoupler); at high concentrations, it causes gross membrane lysis.

Comparative Efficacy Analysis

Due to the scarcity of direct peer-reviewed data for the specific CAS 65053-91-0, efficacy is benchmarked against its closest functional analog, Chlorophene (OBPCP) . The addition of the methyl group in 4-Benzyl-6-chloro-o-cresol is expected to lower the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria due to increased hydrophobicity, provided the formulation system can solubilize the compound.

Antimicrobial Spectrum (Benchmarked Data)

Table 1: Comparative MIC Ranges (µg/mL) Data extrapolated from Benzyl-chlorophenol class performance.

Target OrganismBenzyl-Chlorophenol Class (e.g., Chlorophene)o-Phenylphenol (OPP) Chlorocresol (PCMC) Performance Verdict
S. aureus (Gram+)10 – 5050 – 200200 – 500Superior. High lipophilicity favors Gram+ penetration.
P. aeruginosa (Gram-)500 – >1000500 – 1000>1000Weak. Efflux pumps and LPS barrier limit efficacy for all phenolics.
M. tuberculosis 10 – 10050 – 200200+Excellent. Lipophilic nature penetrates Mycobacterial waxy wall.
C. albicans (Fungi)20 – 10050 – 100100 – 400Strong. Effective fungicidal activity.
Virucidal Activity

Phenolics are generally effective against enveloped viruses (e.g., Influenza, Coronaviruses) due to the lipid envelope sensitivity to membrane disruptors.

  • Enveloped Viruses: High efficacy expected (< 10 min contact time).

  • Non-Enveloped Viruses (e.g., Poliovirus): Poor efficacy. The protein capsid is resistant to phenolic disruption compared to oxidizing agents like hypochlorite.

Experimental Validation Protocol

To validate 4-Benzyl-6-chloro-o-cresol for a new application, a simple MIC test is insufficient. You must perform a Time-Kill Kinetic Study (based on ASTM E2315 or EN 1276) to determine the speed of bactericidal action.

Critical Control: Neutralization

Scientific Integrity Note: Phenolic residues can cause "bacteriostasis" on agar plates, leading to false-positive kill rates. You must use a validated neutralizer.

  • Recommended Neutralizer: Dey-Engley (D/E) Neutralizing Broth or a mix of Tween 80 (3%) + Lecithin (0.3%) + Sodium Thiosulfate (0.5%).

Time-Kill Workflow

This protocol ensures that the reduction in colony-forming units (CFU) is a result of rapid killing, not carry-over inhibition.

TimeKill Prep 1. Inoculum Prep (10^8 CFU/mL Challenge) Exposure 2. Exposure Mix Product + Microbe (Time: 30s, 1m, 5m) Prep->Exposure Neutralization 3. Neutralization Transfer aliquot to D/E Broth (STOPS reaction instantly) Exposure->Neutralization At specific timepoint Dilution 4. Serial Dilution (10^-1 to 10^-5) Neutralization->Dilution Critical Step Plating 5. Plating & Incubation (TSA/SDA Agar, 37°C) Dilution->Plating Calc 6. Log Reduction Calc Log(Control) - Log(Test) Plating->Calc

Figure 2: Time-Kill Kinetic Assay Workflow (ASTM E2315). The neutralization step is the critical control point for phenolic testing.

Toxicity & Stability Profile

While 4-Benzyl-6-chloro-o-cresol offers high efficacy, its application is limited by toxicity profiles common to halogenated phenols.

  • Stability: Highly stable in acidic and neutral pH. Incompatible with non-ionic surfactants (e.g., Polysorbates) at high concentrations, which can sequester the phenol into micelles, deactivating it.

  • Toxicity:

    • Skin Irritation: Moderate to Severe (Concentration dependent).

    • Endocrine Disruption: Halogenated benzylphenols are frequently screened for estrogenic activity. It is listed on various "Suspect Lists" for endocrine disruption, necessitating thorough safety assessments for human-contact applications.

    • Environmental: Toxic to aquatic life (fish/daphnia). Waste disposal must be regulated.

References

  • National Center for Advancing Translational Sciences (NCATS). 4-Benzyl-6-chloro-o-cresol (Compound Report). Inxight Drugs.[1] [Link]

  • PubChem. 2-Chloro-6-methyl-4-(phenylmethyl)phenol (Compound Summary). National Library of Medicine. [Link]

  • U.S. EPA. Reregistration Eligibility Decision (RED) for Chlorophene (o-benzyl-p-chlorophenol). (Provides class-based efficacy and toxicity data). [Link]

  • Centers for Disease Control and Prevention (CDC). Guideline for Disinfection and Sterilization in Healthcare Facilities (2008). (Comparative data on Phenolics vs. Glutaraldehyde). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Benzyl-6-chloro-o-cresol

Welcome to our in-depth guide on the proper handling and disposal of 4-Benzyl-6-chloro-o-cresol. As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and envir...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our in-depth guide on the proper handling and disposal of 4-Benzyl-6-chloro-o-cresol. As researchers and developers, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This document provides the essential procedural guidance for managing this compound, moving beyond a simple checklist to explain the critical reasoning behind each recommendation. Our goal is to empower you with the knowledge to maintain a safe laboratory environment and ensure full compliance with regulatory standards.

Core Principles: Understanding the Hazard Profile

4-Benzyl-6-chloro-o-cresol is a halogenated phenolic compound. While specific toxicological data for this exact molecule is not widely available, its structural components—a chlorinated cresol backbone—allow us to infer a significant hazard profile based on well-documented related chemicals like o-cresol and p-chloro-m-cresol.

Key Hazards:

  • High Acute Toxicity: Cresol derivatives are known to be toxic if swallowed or if they come into contact with the skin.[1][2]

  • Severe Corrosivity: This class of chemicals can cause severe skin burns and serious eye damage upon contact.[1][2][3]

  • Environmental Persistence and Toxicity: Chlorinated phenols are harmful to aquatic life and can have long-lasting negative effects on the environment.[1][3][4][5] It is imperative to prevent this chemical from entering drains or sewer systems.[1][3][6][7]

Due to these intrinsic hazards, 4-Benzyl-6-chloro-o-cresol must be treated as hazardous waste. It should never be disposed of via standard trash or sanitary sewer systems. All disposal procedures must comply with local, regional, and national environmental regulations.[1][3][8]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before handling any waste containing 4-Benzyl-6-chloro-o-cresol, it is mandatory to wear appropriate PPE. The rationale is to create a complete barrier to prevent any route of exposure—dermal, ocular, or inhalation.

Mandatory PPE Ensemble:

  • Gloves: Use chemical-resistant gloves. Butyl or Viton are excellent choices for phenolic compounds.[7] Always double-check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are required at a minimum. For tasks with a higher splash risk, a full face shield used in conjunction with goggles is the best practice.[9]

  • Lab Coat: A chemical-resistant lab coat or apron must be worn to protect against skin contact.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhaling vapors.[8] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.

The Disposal Workflow: A Step-by-Step Protocol

The following diagram and procedures outline the decision-making and operational steps for the safe disposal of 4-Benzyl-6-chloro-o-cresol waste.

G cluster_prep Preparation & Segregation cluster_containment Containment cluster_disposal Final Disposal Path start Waste Generation (4-Benzyl-6-chloro-o-cresol) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 waste_char Characterize Waste: - Liquid or Solid? - Contaminated Material? ppe->waste_char Step 2 liquid_waste Liquid Waste: - Use compatible, sealed container. - Label clearly. waste_char->liquid_waste If Liquid solid_waste Solid Waste / Debris: - Double-bag in clear, labeled bags. waste_char->solid_waste If Solid or Contaminated storage Store in designated Hazardous Waste Satellite Accumulation Area liquid_waste->storage solid_waste->storage pickup Arrange for pickup by licensed Hazardous Waste Disposal Contractor storage->pickup Step 3 end Disposal Complete (Documentation Filed) pickup->end Step 4

Caption: Disposal workflow for 4-Benzyl-6-chloro-o-cresol waste.

Protocol 3.1: Handling Pure Compound and Concentrated Solutions
  • Container Selection: Choose a robust, leak-proof waste container made of a compatible material (e.g., glass or high-density polyethylene). Ensure it has a secure, screw-top cap. The container must be clean and dry before use.

  • Waste Transfer: Carefully transfer the chemical waste into the designated container inside a chemical fume hood. Use a funnel to prevent spills. Do not fill the container to more than 80% capacity to allow for vapor expansion.

  • Labeling: This step is critical for safety and compliance. The waste container must be labeled immediately with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "4-Benzyl-6-chloro-o-cresol"

    • All identified hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")[1][3]

    • The accumulation start date.

    • The name of the principal investigator and laboratory location.

  • Storage: Securely close the container. Store it in a designated satellite accumulation area that is clearly marked for hazardous waste. This area should be away from drains and incompatible materials, particularly strong oxidizing agents, bases, and acids.[7][8]

Protocol 3.2: Managing Contaminated Labware and Debris

Solid waste contaminated with 4-Benzyl-6-chloro-o-cresol (e.g., pipette tips, gloves, weigh boats, absorbent pads) also constitutes hazardous waste.

  • Segregation: Do not mix this contaminated solid waste with regular trash.

  • Containment: Place all contaminated items into a designated, clearly labeled, and durable plastic bag (a transparent bag is often preferred for easy identification of contents).

  • Packaging: Once the bag is full, seal it securely. It is best practice to then place this sealed bag inside a second, larger hazardous waste bag (double-bagging) to prevent leaks.

  • Labeling and Storage: Label the outer bag as "Hazardous Waste" with the chemical name and associated hazards. Store it in the satellite accumulation area alongside the liquid waste containers.

Protocol 3.3: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel immediately and alert your institution's Environmental Health & Safety (EHS) office.

  • Control the Area: Secure the area to prevent unauthorized entry.

  • Assemble Spill Kit: Use a spill kit specifically designed for hazardous chemicals.

  • Absorb the Spill:

    • For liquid spills, cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[1][6] Do not use combustible materials like paper towels as the primary absorbent.

    • Sweep up the absorbed material carefully to avoid creating dust.

  • Package the Waste: Place all contaminated absorbent material and any broken glassware into a designated hazardous waste container.[6][7]

  • Decontaminate: Wipe down the spill area with a suitable solvent (consult your institution's EHS guidelines), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Store: Seal and label the waste container from the spill cleanup as described in Protocol 3.1 and move it to the satellite accumulation area.

Regulatory Compliance: The Final Step

The ultimate disposal of 4-Benzyl-6-chloro-o-cresol must be handled by a licensed hazardous waste disposal contractor.[10] Your institution's EHS department will typically manage this process. As a halogenated organic compound, this chemical falls under specific regulations, such as the EPA's Land Disposal Restrictions.[11] Proper labeling and segregation at the laboratory level are the foundational steps that ensure this final disposal can be performed safely and legally. Incineration in a specialized facility equipped with afterburners and scrubbers is a common and effective disposal method for this type of waste.[12][13]

Hazard Data Summary

The following table summarizes key hazard information for structurally similar compounds, providing a basis for the safe handling of 4-Benzyl-6-chloro-o-cresol.

Hazard ParameterCompoundValue / ClassificationSource
Acute Toxicity (Oral) o-CresolCategory 3; Toxic if swallowed[1]
Acute Toxicity (Dermal) o-CresolCategory 3; Toxic in contact with skin[1]
Skin Corrosion o-CresolCategory 1B/1C; Causes severe skin burns[2][3]
Eye Damage o-CresolCategory 1; Causes serious eye damage[2][3]
Aquatic Hazard (Acute) 4-Chloro-m-cresolCategory 1; Very toxic to aquatic life[3][5]
Aquatic Hazard (Chronic) 4-Chloro-m-cresolCategory 3; Harmful to aquatic life with long lasting effects[3][8]
EPA Waste Code (Generic) Cresols / Cresylic AcidF004 (as a spent solvent)[14]

References

  • Safety Data Sheet o-Cresol. (2025).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cresols.[Link]

  • Redox. (2021, May 1). Safety Data Sheet Chlorocresol.[Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.[Link]

  • University of Nevada, Reno. (n.d.). EPA Hazardous Waste | Environmental Health & Safety.[Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024, November 28). o-Cresol - SAFETY DATA SHEET.[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Cresol/Cresylic Acid.[Link]

  • University of Alabama at Birmingham. (n.d.). Chemical Safety and Waste Management Manual.[Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Cresols - RELEVANCE TO PUBLIC HEALTH.[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Phenol.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Cresols.[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.[Link]

  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). O-CRESOL CAS N°: 95-48-7 - OECD Existing Chemicals Database.[Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Phenol - REGULATIONS AND ADVISORIES.[Link]

  • Regulations.gov. (n.d.). Safety Data Sheet.[Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). 4-Chlororesorcinol.[Link]

Sources

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